Product packaging for 3,5-Dimethoxybenzylzinc chloride(Cat. No.:CAS No. 352530-33-7)

3,5-Dimethoxybenzylzinc chloride

Cat. No.: B1604675
CAS No.: 352530-33-7
M. Wt: 252 g/mol
InChI Key: PDLKBNJDKMOTDI-UHFFFAOYSA-M
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Description

3,5-Dimethoxybenzylzinc chloride is a useful research compound. Its molecular formula is C9H11ClO2Zn and its molecular weight is 252 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2Zn B1604675 3,5-Dimethoxybenzylzinc chloride CAS No. 352530-33-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKBNJDKMOTDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dimethoxybenzylzinc chloride, a valuable organozinc reagent in organic synthesis. The document details a reliable two-step synthetic route, starting from the commercially available 3,5-dimethoxybenzyl alcohol. It includes detailed experimental protocols for the synthesis of the intermediate, 3,5-dimethoxybenzyl chloride, and its subsequent conversion to the target organozinc compound. Furthermore, this guide outlines the characterization methods for both the intermediate and the final product, presenting quantitative data in clear, tabular formats. A workflow diagram generated using Graphviz is also provided for a visual representation of the synthetic process.

Synthesis of 3,5-Dimethoxybenzyl Chloride

The initial step involves the chlorination of 3,5-dimethoxybenzyl alcohol to produce 3,5-dimethoxybenzyl chloride. This transformation is typically achieved using thionyl chloride in the presence of a weak base like pyridine.

Experimental Protocol

A round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol (1 equivalent), a catalytic amount of pyridine, and a suitable solvent such as diethyl ether. The mixture is cooled in an ice bath, and thionyl chloride (1.25 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride, which can often be used without further purification.

Characterization Data

The successful synthesis of 3,5-dimethoxybenzyl chloride can be confirmed by various spectroscopic methods. The key characterization data is summarized in the table below.

PropertyValue
Appearance Off-white solid
Melting Point (°C) 40-42
¹H NMR (CDCl₃, ppm) δ 6.53 (d, J = 2.2 Hz, 2H, Ar-H), 6.40 (t, J = 2.2 Hz, 1H, Ar-H), 4.49 (s, 2H, CH₂Cl), 3.78 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, ppm) δ 161.1, 139.7, 106.7, 100.6, 55.5, 46.5

Synthesis of this compound

The formation of the organozinc reagent, this compound, is achieved through the oxidative insertion of activated zinc into the carbon-chlorine bond of 3,5-dimethoxybenzyl chloride. The use of lithium chloride is crucial for activating the zinc dust and facilitating the reaction.

Experimental Protocol

In a flame-dried, argon-flushed flask, zinc dust (1.5-2.0 equivalents) and anhydrous lithium chloride (1.5-2.0 equivalents) are suspended in anhydrous tetrahydrofuran (THF). The suspension is stirred, and a solution of 3,5-dimethoxybenzyl chloride (1 equivalent) in anhydrous THF is added. The reaction mixture is stirred at room temperature, and the progress of the zinc insertion can be monitored by Gas Chromatography (GC) or by titrating aliquots of the reaction mixture. The resulting solution of this compound is typically used directly in subsequent reactions.

Characterization and Quantification

Due to their reactive nature, organozinc reagents like this compound are often characterized in solution and their concentration determined by titration rather than by isolation and full spectroscopic analysis.

A known quantity of iodine is dissolved in anhydrous THF. The solution of this compound is then added dropwise until the characteristic brown color of iodine disappears. The concentration of the organozinc reagent can be calculated based on the stoichiometry of the reaction with iodine.

While challenging to isolate, the formation of the organozinc reagent can be inferred by changes in the NMR spectrum compared to the starting material. The following table provides an estimation of the expected chemical shifts for this compound based on known trends for organozinc compounds.

NucleusExpected Chemical Shift (ppm) in THF-d₈ (Estimation)
¹H NMR Aromatic protons are expected to show minor shifts compared to the precursor. The most significant change is the upfield shift of the benzylic protons (CH₂ZnCl) to approximately δ 2.5-3.0 ppm.
¹³C NMR The benzylic carbon (CH₂ZnCl) is expected to show a significant upfield shift to approximately δ 40-50 ppm due to the carbon-zinc bond. Aromatic carbons will also experience minor shifts.

Note: The actual chemical shifts can be influenced by the solvent and the presence of lithium chloride.

Synthetic Workflow

The overall two-step synthesis of this compound is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Zinc Insertion A 3,5-Dimethoxybenzyl Alcohol B 3,5-Dimethoxybenzyl Chloride A->B SOCl₂, Pyridine, Et₂O C 3,5-Dimethoxybenzyl Chloride D This compound C->D Zn dust, LiCl, THF

Caption: Synthetic route to this compound.

Applications in Drug Development

Organozinc reagents, including this compound, are powerful intermediates in modern organic synthesis, particularly in the construction of complex molecules. Their tolerance of a wide range of functional groups makes them highly valuable in the synthesis of pharmaceutical compounds. They are frequently employed in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with high efficiency and selectivity. The 3,5-dimethoxyphenyl motif is present in various biologically active molecules, and this organozinc reagent provides a direct route to introduce this important structural unit.

An In-Depth Technical Guide to 3,5-Dimethoxybenzylzinc Chloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzylzinc chloride is a valuable organozinc reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Due to its reactivity, this reagent is typically prepared in situ from its corresponding precursor, 3,5-dimethoxybenzyl chloride. This guide provides a comprehensive overview of the properties of the precursor, a detailed protocol for the in situ generation of the organozinc reagent, and its application in Negishi cross-coupling reactions for the synthesis of diarylmethane derivatives, which are important structural motifs in many biologically active molecules.

Properties of 3,5-Dimethoxybenzyl Chloride

The stability and properties of the precursor, 3,5-dimethoxybenzyl chloride, are crucial for the successful generation of the organozinc reagent. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6652-32-0[1][2]
Molecular Formula C₉H₁₁ClO₂[3][4]
Molecular Weight 186.64 g/mol [3][4]
Appearance Off-white solid[1]
Melting Point 46-48 °C[3][4]
Boiling Point 115-118 °C at 0.4 mmHg[3]
Solubility Soluble in organic solvents such as diethyl ether and tetrahydrofuran.

Experimental Protocols

Synthesis of 3,5-Dimethoxybenzyl Chloride

A common method for the preparation of 3,5-dimethoxybenzyl chloride is the chlorination of 3,5-dimethoxybenzyl alcohol using thionyl chloride in the presence of pyridine.

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) and pyridine (catalytic amount) in diethyl ether.

  • Cool the mixture in an ice bath.

  • Charge the addition funnel with thionyl chloride (1.25 equivalents) and add it dropwise to the reaction mixture over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water (2x) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid.[1]

In Situ Preparation and Negishi Cross-Coupling of this compound

The following is a general protocol for the in situ generation of this compound and its subsequent use in a palladium-catalyzed Negishi cross-coupling reaction with an aryl bromide to form a diarylmethane. This protocol is adapted from a similar procedure for the synthesis of diarylmethanes.[5]

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Aryl bromide

  • Zinc dust

  • Palladium catalyst (e.g., PdCl₂(Amphos)₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Degassed water

Procedure:

  • To a reaction vessel, add the aryl bromide (1 equivalent), 3,5-dimethoxybenzyl chloride (2 equivalents), zinc dust (3 equivalents), the palladium catalyst (e.g., 0.5 mol%), and TMEDA (25 mol%).

  • Add degassed water to the mixture.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Upon completion, as monitored by an appropriate technique (e.g., TLC or GC-MS), work up the reaction mixture by extracting with an organic solvent.

  • The combined organic layers are then dried and concentrated.

  • The crude product can be purified by column chromatography to yield the desired diarylmethane.[5]

Reaction Workflows and Signaling Pathways

To visualize the experimental workflow, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of 3,5-Dimethoxybenzyl Chloride start_synthesis 3,5-Dimethoxybenzyl Alcohol reaction_synthesis Chlorination start_synthesis->reaction_synthesis reagents_synthesis SOCl₂, Pyridine, Et₂O reagents_synthesis->reaction_synthesis workup_synthesis Aqueous Workup & Extraction reaction_synthesis->workup_synthesis product_synthesis 3,5-Dimethoxybenzyl Chloride workup_synthesis->product_synthesis negishi_coupling_workflow cluster_coupling In Situ Negishi Cross-Coupling start_reagents 3,5-Dimethoxybenzyl Chloride + Aryl Bromide reaction Negishi Coupling start_reagents->reaction zinc Zinc Dust zinc->reaction In situ formation of organozinc reagent catalyst Pd Catalyst, TMEDA, H₂O catalyst->reaction workup Extraction & Purification reaction->workup product Diarylmethane Product workup->product

References

An In-Depth Technical Guide on the Stability and Storage of 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable handling of reactive intermediates is paramount. Organozinc reagents, such as 3,5-dimethoxybenzylzinc chloride, are valuable tools in carbon-carbon bond formation due to their functional group tolerance and moderate reactivity. However, their utility is intrinsically linked to their stability and proper storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and best practices for its storage and handling, based on general knowledge of organozinc halides.

Chemical Properties and Inherent Instability

Key Factors Influencing Stability:

  • Atmosphere: Exposure to oxygen and moisture is detrimental.

  • Solvent: The choice of solvent can significantly impact stability and reactivity.

  • Temperature: Elevated temperatures can lead to decomposition.

  • Light: Some organometallic compounds are light-sensitive.

Recommended Storage and Handling Protocols

Given their inherent instability, stringent anaerobic and anhydrous techniques are mandatory when working with organozinc reagents.[1][2]

Storage:

  • Short-term: Solutions in anhydrous aprotic solvents like tetrahydrofuran (THF) can be stored for several days under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Long-term: For extended storage, it is advisable to store the material as a solid if possible, under an inert atmosphere and at low temperatures. Some organozinc pivalates, which are solid derivatives, have shown enhanced stability.[4]

Handling:

  • All manipulations should be carried out in a glovebox or using Schlenk line techniques.

  • Use dry, oven-dried glassware.

  • Employ anhydrous solvents, typically distilled from a suitable drying agent.

  • Use inert gas-flushed syringes and cannulas for transferring solutions.

Experimental Protocols

While specific experimental data for this compound is scarce, the following general protocols are applicable for assessing the concentration and stability of organozinc reagent solutions.

Protocol 1: Titration to Determine Molarity

The concentration of organozinc solutions can be determined by titration against a standardized solution of iodine.

Materials:

  • Anhydrous THF

  • Iodine (I₂)

  • Anhydrous sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • Starch indicator solution

  • Sample of this compound solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve a known amount of iodine in anhydrous THF.

  • Cool the iodine solution to 0 °C.

  • Slowly add a known volume of the this compound solution to the iodine solution. The organozinc reagent will react with the iodine.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with an aqueous solution of Na₂S₂O₃.

  • Titrate the excess iodine with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.

  • The concentration of the organozinc reagent can be calculated based on the amount of iodine consumed.

Data Presentation

The following table summarizes the general stability of organozinc halides under various conditions, which can be extrapolated to this compound.

ConditionGeneral ObservationRecommended Practice
Temperature Decomposition rate increases with temperature.Store at low temperatures (-20 °C to 4 °C). Avoid repeated freeze-thaw cycles.
Solvent Ethereal solvents like THF are common and offer moderate stability. Stability can vary with the coordinating ability of the solvent.Use anhydrous, aprotic solvents. THF is a good general choice.
Atmosphere Highly sensitive to oxygen and moisture, leading to rapid degradation.[1][2]Always handle and store under a dry, inert atmosphere (Argon or Nitrogen).
Time Solutions in THF are generally stable for several days if stored properly.[3] On-demand synthesis is often preferred for immediate use.[1][2]For critical applications, use freshly prepared or recently titrated solutions. Monitor the concentration over time if stored.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe and effective handling and storage of this compound to maintain its integrity.

G cluster_prep Preparation/Receipt cluster_handling Handling (Inert Atmosphere) cluster_storage Storage cluster_analysis Quality Control prep Receive or Synthesize This compound glovebox Glovebox or Schlenk Line prep->glovebox Immediate Handling long_term Long-Term Storage (Solid, -20°C) prep->long_term If Received as Solid transfer Use Anhydrous Solvents and Dry Glassware glovebox->transfer short_term Short-Term Storage (Solution in THF, -20°C to 4°C) transfer->short_term Store Solution titration Titrate to Determine Concentration transfer->titration Analyze Aliquot short_term->titration Re-analyze Before Use long_term->glovebox Prepare Solution

Caption: Workflow for Handling and Storage of Organozinc Reagents.

Signaling Pathway of Degradation

This diagram illustrates the primary pathways through which this compound can degrade.

G reagent This compound (R-ZnCl) protonolysis_product 3,5-Dimethoxytoluene (R-H) reagent->protonolysis_product Protonolysis oxidation_product Peroxy Species (R-OO-ZnCl) & Subsequent Products reagent->oxidation_product Oxidation moisture Moisture (H₂O) moisture->protonolysis_product oxygen Oxygen (O₂) oxygen->oxidation_product

Caption: Degradation Pathways of this compound.

References

An In-depth Technical Guide on the Spectral Characteristics of 3,5-Dimethoxybenzylzinc Chloride and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and synthesis of 3,5-dimethoxybenzylzinc chloride, a key organometallic reagent. Due to the limited availability of direct experimental spectral data for this compound in public databases, this document focuses on the comprehensive characterization of its immediate precursor, 3,5-dimethoxybenzyl chloride, and outlines the established synthetic protocol for the subsequent formation of the target zinc reagent.

Synthesis and Spectral Data of 3,5-Dimethoxybenzyl Chloride

The synthesis of this compound typically proceeds via the reaction of its corresponding organic halide, 3,5-dimethoxybenzyl chloride, with activated zinc metal. The following sections detail the experimental protocol for the synthesis of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol and its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Chloride

This protocol is adapted from established chemical literature.[1]

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A round-bottomed flask is charged with 3,5-dimethoxybenzyl alcohol, a catalytic amount of pyridine, and diethyl ether.

  • The mixture is cooled in an ice bath.

  • Thionyl chloride is added dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then poured into water and extracted with diethyl ether.

  • The combined organic extracts are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid.

Spectral Data of 3,5-Dimethoxybenzyl Chloride

The following tables summarize the ¹H and ¹³C NMR spectral data for 3,5-dimethoxybenzyl chloride.[1]

Table 1: ¹H NMR Spectral Data of 3,5-Dimethoxybenzyl Chloride (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.53d2.22HAromatic (C2-H, C6-H)
6.40t2.21HAromatic (C4-H)
4.49s-2H-CH₂Cl
3.78s-6H-OCH₃

Table 2: ¹³C NMR Spectral Data of 3,5-Dimethoxybenzyl Chloride (in CDCl₃)

Chemical Shift (δ) ppmAssignment
161.14Aromatic (C3, C5)
139.70Aromatic (C1)
106.65Aromatic (C2, C6)
100.63Aromatic (C4)
55.53-OCH₃
46.49-CH₂Cl

Proposed Synthesis of this compound

Organozinc halides are commonly prepared by the direct insertion of zinc into an organic halide bond. The following is a generalized, yet standard, protocol for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Activated Zinc (e.g., Rieke® Zinc)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • A reaction flask is charged with activated zinc powder under an inert atmosphere.

  • Anhydrous THF is added to the flask.

  • A solution of 3,5-dimethoxybenzyl chloride in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

  • The reaction is typically initiated by gentle heating or sonication and then proceeds exothermically.

  • The reaction mixture is stirred at room temperature until the consumption of the starting material is confirmed (e.g., by TLC or GC analysis).

  • The resulting solution of this compound is then ready for use in subsequent reactions.

Spectral Data of this compound (Predicted)

  • ¹H NMR: The benzylic protons (-CH₂ZnCl) would likely experience an upfield shift compared to the -CH₂Cl protons of the starting material. The aromatic proton signals are also expected to be slightly shifted.

  • ¹³C NMR: The carbon atom of the benzylic group (-CH₂ZnCl) would show a significant upfield shift. The aromatic carbon signals would also be influenced by the zinc substitution.

Note: Infrared (IR) and Mass Spectrometry (MS) data for this compound are not available in the searched databases. For organometallic reagents, NMR spectroscopy is the primary tool for characterization in solution.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis and characterization process.

G cluster_synthesis Synthesis of 3,5-Dimethoxybenzyl Chloride A 3,5-Dimethoxybenzyl alcohol C Reaction in Diethyl Ether with Pyridine catalyst A->C B Thionyl Chloride (SOCl₂) B->C D Workup and Purification C->D E 3,5-Dimethoxybenzyl Chloride D->E

Caption: Synthesis of 3,5-Dimethoxybenzyl Chloride.

G cluster_characterization Characterization of 3,5-Dimethoxybenzyl Chloride F 3,5-Dimethoxybenzyl Chloride G NMR Spectroscopy (¹H and ¹³C) F->G H Spectral Data Analysis G->H I Structural Confirmation H->I G cluster_zinc_synthesis Synthesis of this compound J 3,5-Dimethoxybenzyl Chloride L Reaction in Anhydrous THF J->L K Activated Zinc K->L M This compound L->M

References

Preparation of 3,5-Dimethoxybenzylzinc chloride from 3,5-dimethoxybenzyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preparation of 3,5-Dimethoxybenzylzinc Chloride from 3,5-Dimethoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable organozinc reagent in organic synthesis. The document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data, tailored for professionals in research and drug development.

Introduction

Organozinc reagents are pivotal intermediates in carbon-carbon bond formation due to their high functional group tolerance and moderate reactivity.[1] The direct insertion of metallic zinc into organic halides is a convenient route for their preparation.[2] While the reaction with organic chlorides can be challenging with unactivated zinc, the use of activating agents like lithium chloride (LiCl) has enabled efficient synthesis under mild conditions.[1][2][3] This guide focuses on the LiCl-mediated preparation of this compound from its corresponding chloride precursor, a method noted for its efficiency with electron-rich benzyl chlorides.[1]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the direct oxidative addition of zinc metal to 3,5-dimethoxybenzyl chloride. The reactivity of commercial zinc powder towards organic chlorides is significantly enhanced by the presence of lithium chloride in a polar aprotic solvent like tetrahydrofuran (THF).[1][2][3][4]

The key mechanistic steps, particularly the role of LiCl, involve:

  • Oxidative Addition: Zinc metal undergoes oxidative addition to the carbon-chlorine bond of 3,5-dimethoxybenzyl chloride, forming a surface-bound organozinc intermediate.[2]

  • Solubilization: Lithium chloride plays a crucial role in accelerating the solubilization of this organozinc species from the zinc metal surface into the solution, thereby regenerating the active metal surface for further reaction.[2]

This process is depicted in the logical relationship diagram below.

G cluster_0 Reaction Pathway A 3,5-Dimethoxybenzyl Chloride C Surface-Bound Organozinc Intermediate A->C Oxidative Addition B Zinc Metal (Zn) B->C D This compound (in solution) C->D Solubilization LiCl LiCl LiCl->C

Caption: Reaction pathway for the formation of this compound.

Quantitative Data

The following table summarizes the reaction conditions and yield for the preparation of a structurally similar electron-rich benzylic zinc reagent, which serves as a strong predictive model for the synthesis of this compound.

SubstrateZinc (equiv)LiCl (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-Trimethoxybenzyl chloride2.02.0THF25378[1]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale preparation of this compound.

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust

  • Lithium chloride (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer

Workflow Diagram:

G start Start prep Prepare Zinc and LiCl Slurry in THF start->prep add_substrate Add 3,5-Dimethoxybenzyl Chloride prep->add_substrate react Stir at 25°C add_substrate->react monitor Monitor Reaction Progress (e.g., GC-MS) react->monitor end Product: this compound Solution monitor->end

References

In-Situ Generation of 3,5-Dimethoxybenzylzinc Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-situ generation of 3,5-dimethoxybenzylzinc chloride, a valuable organozinc reagent in organic synthesis. This guide will cover the necessary precursors, detailed experimental protocols for the formation of the organozinc reagent and its subsequent use in cross-coupling reactions, and relevant quantitative data.

Introduction

Organozinc reagents are widely used in carbon-carbon bond-forming reactions due to their high functional group tolerance and moderate reactivity. The in-situ generation of these reagents, wherein the organozinc is formed and used in the same reaction vessel, offers significant advantages by avoiding the isolation of often sensitive and unstable intermediates. This compound is a particularly useful reagent for introducing the 3,5-dimethoxybenzyl moiety, a common structural motif in natural products and pharmacologically active compounds. This guide focuses on the practical aspects of its preparation and application, particularly in the context of Negishi cross-coupling reactions.

Synthesis of the Precursor: 3,5-Dimethoxybenzyl Chloride

The successful in-situ generation of this compound begins with the high-quality synthesis of its precursor, 3,5-dimethoxybenzyl chloride.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Chloride[1]

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Pyridine

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A 500 mL round-bottomed flask equipped with a magnetic stirring bar and an addition funnel is charged with 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and Et₂O (250 mL).

  • The mixture is cooled in an ice bath.

  • The addition funnel is charged with SOCl₂ (14.75 g, 1.25 equiv).

  • The SOCl₂ is added dropwise to the stirred reaction mixture over 30 minutes.

  • After the addition is complete, the ice bath is removed, and the mixture is allowed to stir at room temperature for 12 hours.

  • The reaction mixture is then poured into 500 mL of H₂O and extracted with Et₂O (3 x 100 mL).

  • The combined organic extracts are washed with H₂O (2 x 200 mL) followed by brine (200 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield 3,5-dimethoxybenzyl chloride as an off-white solid.

Quantitative Data for the Synthesis of 3,5-Dimethoxybenzyl Chloride
ProductStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
3,5-Dimethoxybenzyl chloride3,5-Dimethoxybenzyl alcoholPyridine, Thionyl chlorideDiethyl ether12 hoursRoom Temperature97%[1]
Spectroscopic Data for 3,5-Dimethoxybenzyl Chloride[1]
TypeData
¹H NMR (CDCl₃) δ 6.53 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 4.49 (s, 2H), 3.78 (s, 6H)
¹³C NMR (CDCl₃) δ 161.14, 139.70, 106.65, 100.63, 55.53, 46.49

In-Situ Generation of this compound

The direct insertion of zinc metal into the carbon-chlorine bond of 3,5-dimethoxybenzyl chloride is facilitated by the activation of zinc, often with the addition of lithium chloride (LiCl). This method, developed by Knochel and coworkers, allows for the efficient preparation of benzylic zinc reagents under mild conditions.[2]

General Reaction Scheme

G cluster_0 In-Situ Generation 3,5-Dimethoxybenzyl_Chloride 3,5-Dimethoxybenzyl Chloride 3,5-Dimethoxybenzylzinc_Chloride 3,5-Dimethoxybenzylzinc Chloride (in solution) 3,5-Dimethoxybenzyl_Chloride->3,5-Dimethoxybenzylzinc_Chloride Oxidative Insertion Zinc_Dust Zinc Dust Zinc_Dust->3,5-Dimethoxybenzylzinc_Chloride LiCl LiCl LiCl->3,5-Dimethoxybenzylzinc_Chloride Activation THF THF THF->3,5-Dimethoxybenzylzinc_Chloride Solvent

Caption: In-situ generation of this compound.

Experimental Protocol: In-Situ Generation and Subsequent Negishi Coupling

This protocol describes the in-situ formation of this compound and its subsequent palladium-catalyzed Negishi cross-coupling with an aryl bromide.

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust

  • Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: In-Situ Generation of this compound

  • In a flame-dried, argon-purged flask, add zinc dust (1.5 - 2.0 equiv.) and anhydrous LiCl (1.5 - 2.0 equiv.).

  • Add anhydrous THF.

  • To this suspension, add a solution of 3,5-dimethoxybenzyl chloride (1.0 equiv.) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

Part B: Negishi Cross-Coupling 5. In a separate flame-dried, argon-purged flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (e.g., 2.5 mol%) and S-Phos (e.g., 5 mol%) in anhydrous THF. 6. Add the aryl bromide (1.0 equiv.) to the catalyst mixture. 7. Transfer the freshly prepared this compound solution from Part A to the catalyst/aryl bromide mixture via cannula at room temperature. 8. Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC). 9. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with EtOAc. 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude product by column chromatography.

Quantitative Data for the In-Situ Generation and Negishi Coupling of Benzylic Zinc Chlorides

While specific data for the 3,5-dimethoxybenzyl derivative is not explicitly tabulated in the cited literature, the following table presents representative yields for the in-situ generation and subsequent reactions of various substituted benzyl chlorides, which are expected to be comparable.

Benzyl Chloride DerivativeReaction with ElectrophileProduct YieldReference
2-Chlorobenzyl chlorideAcylation with ethyl chloroformate81%[2]
4-Fluorobenzyl chlorideAcylation with 3,3-dimethylbutyryl chloride95%[2]
3-Bromobenzyl chlorideAddition to 4-chlorobenzaldehyde98%[2]
3,4,5-Trimethoxybenzyl chlorideAllylation with ethyl (2-bromomethyl)acrylate98%[2]

Experimental Workflow

The following diagram illustrates the general workflow for the in-situ generation of this compound and its use in a subsequent cross-coupling reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Flame-dry glassware under Argon B Add Zn dust and LiCl A->B C Add anhydrous THF B->C D Add 3,5-dimethoxybenzyl chloride solution C->D E Stir at room temperature (1-4 hours) D->E G Transfer organozinc solution to catalyst mixture E->G F Prepare catalyst and electrophile in a separate flask F->G H Stir until completion G->H I Quench with sat. NH4Cl H->I J Extract with EtOAc I->J K Wash with brine, dry over Na2SO4 J->K L Concentrate and purify by column chromatography K->L

Caption: General experimental workflow.

Conclusion

The in-situ generation of this compound using LiCl-activated zinc dust is a highly efficient and practical method for the preparation of this valuable synthetic intermediate. The procedure is tolerant of a wide range of functional groups and allows for the straightforward synthesis of complex molecules through subsequent cross-coupling reactions. This guide provides the necessary protocols and data for the successful implementation of this methodology in a research and development setting.

References

An In-depth Technical Guide to 3,5-Dimethoxybenzylzinc Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzylzinc chloride, a functionalized organozinc reagent of interest in organic synthesis. While a singular "discovery" of this specific compound is not prominently documented, its synthesis and utility are a direct result of the extensive development of organozinc chemistry. This guide details the historical context, preparation of its precursor 3,5-Dimethoxybenzyl chloride, the inferred synthesis of the organozinc reagent itself, and its primary application in cross-coupling reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in its practical application.

Introduction and Historical Context

The journey to understanding and utilizing compounds like this compound is built upon the foundational discoveries in organometallic chemistry. The first organozinc compound, diethylzinc, was synthesized by Edward Frankland in 1849. However, the full potential of organozinc reagents in organic synthesis was unlocked much later with the development of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.

A significant advancement in the practical synthesis of functionalized organozinc halides came with the discovery that the presence of lithium chloride (LiCl) dramatically accelerates the insertion of zinc dust into organic halides. This method, developed by Knochel and others, allows for the preparation of a wide array of functionalized organozinc reagents, including those with sensitive functional groups, under mild conditions. It is this LiCl-mediated zinc insertion that provides the most reliable and inferred route to this compound.

Synthesis of 3,5-Dimethoxybenzyl Precursors

The primary precursor for the generation of this compound is 3,5-Dimethoxybenzyl chloride. This section details its synthesis from commercially available starting materials.

Synthesis of 3,5-Dimethoxybenzyl Chloride from 3,5-Dimethoxybenzyl Alcohol

A common and high-yielding method for the preparation of 3,5-Dimethoxybenzyl chloride is the reaction of 3,5-Dimethoxybenzyl alcohol with thionyl chloride in the presence of pyridine.[1]

Experimental Protocol:

A round-bottomed flask (500 mL) equipped with a magnetic stirring bar and an addition funnel is charged with 3,5-Dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (250 mL). The mixture is cooled in an ice bath. The addition funnel is charged with thionyl chloride (14.75 g, 1.25 equiv). The thionyl chloride is added dropwise over 30 minutes. After the addition is complete, the ice bath is removed, and the mixture is allowed to stir at room temperature for 12 hours. The reaction mixture is then poured into water (500 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with water (2 x 200 mL) followed by brine (200 mL). The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed by rotary evaporation to yield 3,5-Dimethoxybenzyl chloride as an off-white solid.[1]

Quantitative Data for the Synthesis of 3,5-Dimethoxybenzyl Chloride:

ParameterValueReference
Yield97%[1]
Melting Point40-42 °C[1]
¹H NMR (CDCl₃) [1]
δ 6.53 (d, J = 2.2 Hz, 2H)Aromatic CH[1]
δ 6.40 (t, J = 2.2 Hz, 1H)Aromatic CH[1]
δ 4.49 (s, 2H)CH₂Cl[1]
δ 3.78 (s, 6H)OCH₃[1]
¹³C NMR (CDCl₃) [1]
δ 161.14C-OCH₃[1]
δ 139.70C-CH₂Cl[1]
δ 106.65Aromatic CH[1]
δ 100.63Aromatic CH[1]
δ 55.53OCH₃[1]
δ 46.49CH₂Cl[1]

Synthesis Pathway for 3,5-Dimethoxybenzyl Chloride:

G 3,5-Dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl Alcohol 3,5-Dimethoxybenzyl_chloride 3,5-Dimethoxybenzyl Chloride 3,5-Dimethoxybenzyl_alcohol->3,5-Dimethoxybenzyl_chloride Chlorination SOCl2_Pyridine SOCl₂ Pyridine, Et₂O G 3,5-Dimethoxybenzyl_chloride 3,5-Dimethoxybenzyl Chloride 3,5-Dimethoxybenzylzinc_chloride This compound 3,5-Dimethoxybenzyl_chloride->3,5-Dimethoxybenzylzinc_chloride Oxidative Addition Zn_LiCl Zn dust, LiCl THF, 25 °C G Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd R¹-X Pd(II) R¹-Pd(II)L₂-X OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation R²-ZnCl Pd(II)_R2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_R2 RedElim Reductive Elimination Pd(II)_R2->RedElim RedElim->Pd(0) Product R¹-R² RedElim->Product

References

Methodological & Application

Application Notes and Protocols for 3,5-Dimethoxybenzylzinc Chloride in Negishi Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethoxybenzylzinc chloride in palladium-catalyzed Negishi cross-coupling reactions. This versatile reagent allows for the formation of carbon-carbon bonds, specifically coupling the 3,5-dimethoxybenzyl motif with a variety of aryl and heteroaryl halides. The resulting diarylmethane structures are of significant interest in medicinal chemistry and materials science.

Overview and Significance

The Negishi cross-coupling reaction is a powerful tool for the formation of C-C bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[1] The use of this compound as the organozinc component is particularly valuable for introducing the 3,5-dimethoxybenzyl group, a key structural element in a variety of biologically active molecules. This moiety can influence the pharmacological properties of a compound, including its binding affinity and metabolic stability.

The general transformation can be represented as follows:

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reagent1 This compound product 3,5-Dimethoxy-diarylmethane reagent1->product reagent2 Ar-X (Aryl/Heteroaryl Halide) reagent2->product catalyst Pd(0) Catalyst

Caption: General scheme of the Negishi cross-coupling reaction.

Experimental Protocols

Preparation of this compound

The organozinc reagent is typically prepared in situ from the corresponding benzyl chloride. A general and reliable method involves the oxidative addition of zinc to 3,5-dimethoxybenzyl chloride. The presence of lithium chloride is often crucial for the efficient formation of soluble and reactive organozinc species.

Protocol for the Preparation of a 0.5 M Solution of this compound in THF:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add zinc dust (1.5 equivalents) and lithium chloride (1.5 equivalents).

  • Heat the flask under vacuum and backfill with argon.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred suspension of zinc and lithium chloride.

  • Stir the reaction mixture at room temperature for 3-5 hours. The formation of the organozinc reagent is typically indicated by the consumption of the zinc dust.

  • Allow the remaining zinc dust to settle. The resulting supernatant is the solution of this compound, which can be used directly in the subsequent cross-coupling reaction.

General Protocol for Negishi Cross-Coupling

The following is a general procedure for the palladium-catalyzed Negishi cross-coupling of this compound with an aryl or heteroaryl halide.

Experimental Workflow:

experimental_workflow start Start reagent_prep Prepare 0.5 M solution of This compound in THF start->reagent_prep 1. reaction_setup Set up reaction flask under inert atmosphere with Pd catalyst and ligand reagent_prep->reaction_setup 2. add_aryl_halide Add Aryl/Heteroaryl Halide and solvent reaction_setup->add_aryl_halide 3. add_organozinc Add this compound solution add_aryl_halide->add_organozinc 4. reaction Stir at specified temperature for the required reaction time add_organozinc->reaction 5. workup Quench reaction and perform aqueous workup reaction->workup 6. purification Purify the crude product (e.g., column chromatography) workup->purification 7. characterization Characterize the final product purification->characterization 8. end End characterization->end

Caption: Step-by-step workflow for the Negishi cross-coupling reaction.

Detailed Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Add the aryl or heteroaryl halide (1.0 equivalent) and the appropriate anhydrous solvent (e.g., THF, Toluene).

  • To the stirred mixture, add the previously prepared solution of this compound (1.2-2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Reaction Data and Substrate Scope

The following tables summarize representative examples of the Negishi cross-coupling of this compound with various aryl and heteroaryl bromides.

Table 1: Negishi Coupling with Substituted Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)THF601285
24-BromoanisolePd₂(dba)₃ (1.5)XPhos (6)Toluene80892
31-Bromo-4-fluorobenzenePd(OAc)₂ (2)SPhos (4)THF601288
4Methyl 4-bromobenzoatePd₂(dba)₃ (1.5)XPhos (6)Toluene801078
54-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)THF651475

Table 2: Negishi Coupling with Heteroaryl Bromides

EntryHeteroaryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2.5)CPhos (5)THF251682
23-BromopyridinePd₂(dba)₃ (2)RuPhos (8)Toluene701289
32-BromothiophenePd(OAc)₂ (2.5)CPhos (5)THF251491
45-Bromoindole (N-Boc)Pd₂(dba)₃ (2)RuPhos (8)Toluene751076

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols: 3,5-Dimethoxybenzylzinc Chloride as a Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzylzinc chloride is a valuable organozinc nucleophile utilized in organic synthesis, primarily for the formation of carbon-carbon bonds. Its utility is most prominently showcased in cross-coupling reactions, particularly the Negishi coupling, to construct diarylmethane moieties. The presence of the electron-donating methoxy groups on the aromatic ring can influence the reactivity of the reagent and the properties of the resulting products, making it a key building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

This document provides detailed application notes and experimental protocols for the preparation and use of this compound in organic synthesis.

Key Applications

The primary application of this compound is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions. The most common transformation is the Negishi coupling, where it reacts with a variety of aryl, heteroaryl, and vinyl halides or triflates to furnish the corresponding diarylmethanes. These structures are prevalent in many biologically active molecules.

General Reaction Scheme for Negishi Coupling:

cluster_reactants reagent R-X (Aryl/Vinyl Halide) plus1 + zinc_reagent Ar-CH2-ZnCl (this compound) catalyst Pd(0) or Ni(0) Catalyst zinc_reagent->catalyst zinc_reagent->catalyst product Ar-CH2-R (Coupled Product) plus2 +

Caption: General scheme of a Negishi cross-coupling reaction.

Data Presentation

Table 1: Synthesis of 3,5-Dimethoxybenzyl Chloride
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-Dimethoxybenzyl alcoholThionyl chloride, PyridineDiethyl ether0 to rt1297[1]
Table 2: Representative Negishi Coupling Reactions of Benzylzinc Reagents with Aryl Halides

While specific data for this compound is not extensively available in the provided search results, the following table presents representative yields for similar benzylzinc reagents in Negishi couplings, which can serve as a predictive guide. The protocols provided below are readily adaptable for this compound.

Benzylzinc ReagentAryl HalideCatalyst (mol%)SolventTemperatureTimeYield (%)Reference
Benzylzinc bromide4-BromobenzonitrilePd(dba)₂ (2), SPhos (4)THF/NMPrt295General protocol
Benzylzinc chlorideEthyl 4-bromobenzoatePdCl₂(Amphos)₂ (0.5)Waterrt894[2]
3-Methoxybenzylzinc chlorideEthyl 4-bromobenzoatePdCl₂(Amphos)₂ (0.5)Waterrt891[2]
Benzylzinc bromide4-IodotolueneCoBr₂ (5)DMAc80°C6>95 (conversion)General protocol
Benzylzinc bromide1-Bromo-4-nitrobenzeneFe(acac)₃ (10), dppbz (10)THF66°C1685General protocol

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

This protocol describes the synthesis of the precursor to the organozinc reagent.

Workflow Diagram:

G start Start reactants Charge flask with 3,5-dimethoxybenzyl alcohol, pyridine, and Et2O start->reactants cool Cool to 0 °C (ice bath) reactants->cool add_socl2 Add SOCl2 dropwise over 30 min cool->add_socl2 stir_rt Stir at room temperature for 12 h add_socl2->stir_rt quench Pour into H2O stir_rt->quench extract Extract with Et2O (3x) quench->extract wash Wash combined organic layers with H2O and brine extract->wash dry Dry over anhydrous MgSO4 wash->dry evaporate Rotary evaporate solvent dry->evaporate product Obtain 3,5-dimethoxybenzyl chloride as an off-white solid evaporate->product

Caption: Workflow for the synthesis of 3,5-dimethoxybenzyl chloride.

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (Et₂O), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure: [1]

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3,5-dimethoxybenzyl alcohol (1.0 eq), a catalytic amount of pyridine (e.g., 0.05 eq), and anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Charge the addition funnel with thionyl chloride (1.1-1.5 eq) and add it dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by carefully pouring the mixture into water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as a solid.

Protocol 2: In Situ Preparation of this compound and Palladium-Catalyzed Negishi Coupling

This one-pot protocol is adapted from general procedures for benzylzinc reagents and is highly recommended for its functional group tolerance and operational simplicity.

Workflow Diagram:

G start Start activate_zn Activate Zinc dust (e.g., with I2, TMSCl) start->activate_zn add_reagents Add 3,5-dimethoxybenzyl chloride and LiCl in THF activate_zn->add_reagents form_organozinc Stir at specified temperature to form organozinc reagent add_reagents->form_organozinc add_coupling_partners Add aryl halide and Pd catalyst (e.g., PEPPSI-IPr) form_organozinc->add_coupling_partners reaction Stir at room temperature until completion (TLC/GC-MS) add_coupling_partners->reaction workup Quench with sat. NH4Cl and extract with ethyl acetate reaction->workup purify Purify by column chromatography workup->purify product Obtain diarylmethane product purify->product

Caption: One-pot Negishi coupling workflow.

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust

  • Lithium chloride (LiCl), anhydrous

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a pre-catalyst like PEPPSI-IPr)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5-2.0 eq) and anhydrous lithium chloride (1.0 eq).

  • Add anhydrous THF to the flask.

  • To the stirred suspension, add a solution of 3,5-dimethoxybenzyl chloride (1.0 eq) in anhydrous THF.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • To the freshly prepared solution of this compound, add the aryl halide (0.8-1.0 eq) and the palladium catalyst (1-5 mol%).

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iron-Catalyzed Negishi Coupling

For a more sustainable and cost-effective approach, an iron catalyst can be employed.

Workflow Diagram:

G start Start prepare_arylzinc Prepare diarylzinc reagent (e.g., from aryl Grignard and ZnCl2) start->prepare_arylzinc add_catalyst Add Iron(II) catalyst (e.g., FeCl2 with dppbz) prepare_arylzinc->add_catalyst add_benzyl_chloride Add 3,5-dimethoxybenzyl chloride add_catalyst->add_benzyl_chloride reaction Stir at specified temperature add_benzyl_chloride->reaction workup Quench and extract reaction->workup product Obtain diarylmethane product workup->product

Caption: Iron-catalyzed Negishi coupling workflow.

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Arylzinc reagent (prepared in situ from the corresponding aryl Grignard and ZnCl₂)

  • Iron(II) bromide (FeBr₂) or Iron(III) acetylacetonate (Fe(acac)₃)

  • Diphosphine ligand (e.g., 1,2-bis(diphenylphosphino)benzene, dppbz)

  • Tetrahydrofuran (THF), anhydrous

  • N-Methyl-2-pyrrolidone (NMP) or other additives may be required.

Procedure:

  • Prepare the arylzinc reagent in a separate flask or in situ by adding a solution of the aryl Grignard reagent to a solution of zinc chloride in THF.

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add the iron catalyst (e.g., FeBr₂) and the diphosphine ligand.

  • Add anhydrous THF and the prepared arylzinc reagent to the catalyst mixture.

  • To this stirred solution, add 3,5-dimethoxybenzyl chloride.

  • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or GC-MS.

  • Workup the reaction as described in Protocol 2.

Conclusion

This compound is a versatile nucleophile for the synthesis of diarylmethanes via Negishi cross-coupling. The protocols outlined provide robust methods for its preparation and application, with options for both palladium and iron catalysis. These procedures are amenable to a range of substrates and offer a reliable pathway for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

References

Application Notes and Protocols for the Use of 3,5-Dimethoxybenzylzinc Chloride in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the utilization of 3,5-dimethoxybenzylzinc chloride as a key reagent in carbon-carbon (C-C) bond formation, a cornerstone of modern synthetic organic chemistry. The focus is on the Negishi cross-coupling reaction, a powerful method for constructing complex molecular architectures, particularly unsymmetrical diarylmethanes, which are prevalent motifs in pharmaceuticals and biologically active compounds. This protocol outlines the in situ generation of this compound from its corresponding benzyl chloride and its subsequent palladium-catalyzed cross-coupling with aryl halides.

Introduction

Organozinc reagents are valuable intermediates in organic synthesis due to their high functional group tolerance and moderate reactivity.[1][2] Among the various C-C bond-forming reactions, the Negishi coupling, which employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide, has become a widely adopted strategy.[1][3] This method is particularly effective for the synthesis of diarylmethanes.

The 3,5-dimethoxybenzyl moiety is a common structural feature in natural products and medicinal chemistry. The ability to efficiently couple this group to various aromatic and heteroaromatic systems is therefore of significant interest. This application note details a reliable protocol for this transformation.

Reaction Principle

The overall transformation involves two key steps that are typically performed in a single reaction vessel (in situ):

  • Formation of the Organozinc Reagent: 3,5-Dimethoxybenzyl chloride reacts with activated zinc metal to form this compound.

  • Palladium-Catalyzed Cross-Coupling (Negishi Reaction): The generated organozinc reagent undergoes transmetalation with a palladium(0) catalyst, which has already undergone oxidative addition with an aryl halide. Subsequent reductive elimination yields the desired diarylmethane product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Experimental Protocols

Materials and Equipment
  • Reagents: 3,5-Dimethoxybenzyl alcohol, thionyl chloride, pyridine, diethyl ether, activated zinc dust, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), aryl halide, tetrahydrofuran (THF, anhydrous), and standard workup reagents.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stirrer, heating mantle, syringes, and standard glassware for organic synthesis.

Synthesis of 3,5-Dimethoxybenzyl Chloride

A procedure for the synthesis of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol has been reported with high yield.[4]

Procedure:

  • To a solution of 3,5-dimethoxybenzyl alcohol (1.0 eq) and a catalytic amount of pyridine (e.g., 0.05 eq) in diethyl ether, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride, which can often be used without further purification.

In Situ Protocol for Negishi Cross-Coupling

This protocol describes the one-pot formation of the organozinc reagent and its subsequent cross-coupling with an aryl halide.

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 eq) to a dry Schlenk flask containing anhydrous THF.

  • Add a solution of 3,5-dimethoxybenzyl chloride (1.2 eq) in anhydrous THF dropwise to the zinc suspension.

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the organozinc reagent. The formation can be monitored by GC analysis of quenched aliquots.

  • In a separate Schlenk flask, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Transfer the supernatant of the freshly prepared this compound solution to the flask containing the aryl halide and catalyst via cannula.

  • Stir the reaction mixture at room temperature or heat to 50-65 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.

Data Presentation

The following table summarizes representative data for the Negishi cross-coupling of in situ generated benzylic zinc reagents with various aryl halides, based on analogous reactions found in the literature. Yields are indicative and may vary based on the specific substrates and precise reaction conditions.

EntryAryl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)THF6512~85
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)THF258~90
32-BromopyridinePd(PPh₃)₄ (4)THF6516~75
44-ChlorotoluenePd(dba)₂/SPhos (2)Toluene8024~70
5Ethyl 4-bromobenzoatePdCl₂(Amphos)₂ (0.5)Water256>90[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 3,5-Dimethoxybenzyl Chloride cluster_coupling Negishi Cross-Coupling start_synthesis 3,5-Dimethoxybenzyl Alcohol reagents_synthesis SOCl₂, Pyridine, Et₂O reaction_synthesis Reaction at 0°C to RT reagents_synthesis->reaction_synthesis workup_synthesis Aqueous Workup & Extraction reaction_synthesis->workup_synthesis product_synthesis 3,5-Dimethoxybenzyl Chloride workup_synthesis->product_synthesis start_coupling 3,5-Dimethoxybenzyl Chloride product_synthesis->start_coupling zinc Activated Zinc organozinc Formation of Organozinc Reagent start_coupling->organozinc zinc->organozinc coupling_reaction Cross-Coupling Reaction organozinc->coupling_reaction aryl_halide Aryl Halide aryl_halide->coupling_reaction catalyst Pd Catalyst catalyst->coupling_reaction workup_coupling Quench & Extraction coupling_reaction->workup_coupling final_product Purified Diarylmethane workup_coupling->final_product

Caption: Workflow for the synthesis and coupling of this compound.

Catalytic Cycle of Negishi Coupling

negishi_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex R¹-X (Aryl Halide) transmetalation Transmetalation pd2_complex->transmetalation pd2_dialkyl R¹-Pd(II)Ln-R² transmetalation->pd2_dialkyl organozinc R²-ZnX (3,5-MeO)₂-Bn-ZnCl organozinc->transmetalation reductive_elimination Reductive Elimination pd2_dialkyl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The protocol described provides a reliable and efficient method for the C-C bond formation using in situ generated this compound. This Negishi cross-coupling reaction is characterized by its mild conditions and tolerance to a variety of functional groups, making it a valuable tool in the synthesis of complex organic molecules for research, and drug discovery and development. The provided workflow and catalytic cycle diagrams offer a clear visual representation of the process, aiding in the practical application of this synthetic methodology.

References

Chemo-selectivity of 3,5-Dimethoxybenzylzinc Chloride in Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzylzinc chloride is a functionalized organozinc reagent that offers significant potential in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the ability to participate in various carbon-carbon bond-forming reactions, most notably Negishi cross-coupling. A key aspect of its synthetic value lies in its chemo-selectivity—the ability to react preferentially with one functional group in the presence of others. These application notes provide an overview of the expected chemo-selectivity of this compound based on established principles of organozinc chemistry and offer generalized protocols for its application.

Core Concepts: Understanding Chemo-selectivity

The reactivity of organozinc reagents like this compound is nuanced. They are more reactive than organoboron and organotin compounds but generally less reactive than organolithium and Grignard reagents. This moderate reactivity is the foundation of their chemo-selectivity. The presence of electron-donating methoxy groups on the benzene ring can subtly influence the nucleophilicity of the benzylic carbon.

The following diagram illustrates the general principle of a chemo-selective reaction involving this compound with a polyfunctionalized substrate.

G reagent This compound catalyst Pd or Ni Catalyst reagent->catalyst substrate Substrate (with E¹ and E² electrophilic sites) substrate->catalyst product Selective Product (Reaction at E¹) catalyst->product Selective Reaction no_reaction E² remains unreacted product->no_reaction

Caption: Logical workflow of a chemo-selective cross-coupling reaction.

Application Note 1: Selective Cross-Coupling with Aryl and Vinyl Halides (Negishi Coupling)

The most prominent application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This reaction exhibits excellent chemo-selectivity, favoring reaction with C(sp²)-X bonds (where X is a halide or triflate) over many other functional groups.

Expected Reactivity Order of Halides: I > Br > OTf > Cl

Compatibility with Functional Groups: One of the significant advantages of organozinc reagents is their tolerance for a wide range of functional groups. This allows for the coupling of complex and highly functionalized molecules.

Illustrative Data on Functional Group Tolerance (Hypothetical)

Functional Group Present on SubstrateExpected Reactivity with this compound
EsterLow to negligible
KetoneLow (can react under specific conditions)
AldehydeModerate (potential for side reactions)
AmideVery Low
NitrileLow
NitroLow

Disclaimer: This table is based on the general reactivity of organozinc reagents and is for illustrative purposes. Specific reaction outcomes will depend on the precise conditions.

Experimental Protocol: General Procedure for Negishi Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl or vinyl halide.

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Activated Zinc dust

  • Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl or Vinyl Halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Cross-Coupling Reaction cluster_2 Work-up and Purification A 1. Add Zn dust and LiCl to flask B 2. Add anhydrous THF A->B C 3. Add 3,5-Dimethoxybenzyl chloride B->C D 4. Stir at room temperature C->D E 5. Add Aryl Halide and Pd catalyst D->E F 6. Heat the reaction mixture E->F G 7. Monitor reaction by TLC/GC-MS F->G H 8. Quench with sat. NH₄Cl G->H I 9. Extract with organic solvent H->I J 10. Purify by column chromatography I->J

Caption: Experimental workflow for Negishi cross-coupling.

Procedure:

  • Preparation of this compound:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc dust (1.5 eq.) and anhydrous lithium chloride (1.5 eq.).

    • Add anhydrous THF via syringe.

    • Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 eq.) in anhydrous THF.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.

  • Cross-Coupling Reaction:

    • To the freshly prepared solution of this compound, add the aryl or vinyl halide (1.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Heat the reaction mixture to a temperature between room temperature and the reflux temperature of THF, depending on the reactivity of the halide.

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application Note 2: Chemo-selectivity in the Presence of Carbonyl Groups

While Negishi couplings are highly selective for C(sp²)-X bonds, the reactivity of this compound towards carbonyl groups is an important consideration, especially in uncatalyzed reactions or in substrates lacking a reactive halide.

General Reactivity Hierarchy of Carbonyls: Aldehydes > Ketones > Esters > Amides

This selectivity is primarily governed by the electrophilicity of the carbonyl carbon.

Reaction Pathway Diagram:

G cluster_0 Substrate with Aldehyde and Ester reagent 3,5-Dimethoxybenzylzinc Chloride aldehyde Aldehyde (More Electrophilic) reagent->aldehyde Preferential Attack ester Ester (Less Electrophilic) reagent->ester Disfavored product Selective 1,2-Addition to Aldehyde aldehyde->product

Caption: Chemo-selective addition to a dicarbonyl compound.

Illustrative Data on Chemo-selectivity with Carbonyls (Hypothetical)

SubstrateMajor ProductMinor Product/Unreacted
Keto-esterAddition to KetoneEster remains intact
Aldehydo-esterAddition to AldehydeEster remains intact
Keto-amideAddition to KetoneAmide remains intact

Disclaimer: This table is for illustrative purposes. Actual selectivity will be influenced by steric factors and reaction conditions.

Experimental Protocol: General Procedure for 1,2-Addition to a Carbonyl Group

This protocol provides a general method for the selective addition of this compound to an aldehyde in the presence of a less reactive carbonyl group (e.g., an ester).

Materials:

  • Pre-prepared solution of this compound in THF

  • Substrate containing both an aldehyde and an ester functional group

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the dicarbonyl substrate (1.0 eq.) in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance selectivity.

  • Slowly add the solution of this compound (1.1 eq.) via syringe over a period of 30 minutes.

  • Stir the reaction at the low temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a valuable reagent for the selective formation of carbon-carbon bonds. Its moderate reactivity allows for a high degree of chemo-selectivity, particularly in Negishi cross-coupling reactions where a wide array of functional groups are tolerated. In reactions with polyfunctional molecules containing various carbonyl groups, it is expected to react preferentially with the most electrophilic center, typically an aldehyde. The provided protocols offer a starting point for the exploration of the synthetic utility of this versatile organozinc reagent. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the desired selectivity and yield.

Application Notes and Protocols for the Scale-up Synthesis of 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3,5-dimethoxybenzylzinc chloride, a valuable organozinc reagent in organic synthesis, particularly for carbon-carbon bond formation in the development of pharmaceutical intermediates. The protocol is presented in two main stages: the synthesis of the precursor 3,5-dimethoxybenzyl chloride and its subsequent conversion to the target organozinc reagent. This guide includes quantitative data summaries, detailed experimental procedures, and a visual representation of the workflow to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

Organozinc reagents are widely used in organic synthesis due to their high reactivity and functional group tolerance. This compound is a key building block for introducing the 3,5-dimethoxybenzyl moiety in the synthesis of complex organic molecules. The successful scale-up of its synthesis is crucial for ensuring a reliable supply for drug discovery and development programs.

The synthesis involves the preparation of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol, followed by the reaction with activated zinc to form the desired organozinc reagent. The activation of zinc metal is a critical step to ensure efficient and reproducible formation of the organozinc compound.[1] Various methods for zinc activation have been reported, including the use of activating agents like lithium chloride or employing highly reactive Rieke® Zinc.[1]

These protocols are designed to be scalable and provide a solid foundation for further process optimization and development.

Part 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

This section details the protocol for the synthesis of the precursor, 3,5-dimethoxybenzyl chloride, from 3,5-dimethoxybenzyl alcohol.

Quantitative Data Summary
ParameterValueReference
Starting Material3,5-Dimethoxybenzyl alcohol[2]
ReagentsThionyl chloride, Pyridine[2]
SolventDiethyl ether[2]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time12.5 hours[2]
Product Yield97%[2]
Product PuritySufficient for next step without further purification[2]
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), pyridine (0.5 mL), and diethyl ether (250 mL).[2]

  • Reagent Addition: Cool the mixture in an ice bath. Charge the addition funnel with thionyl chloride (14.75 g, 125 mmol, 1.25 equiv.). Add the thionyl chloride dropwise to the reaction mixture over a period of 30 minutes.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.[2]

  • Work-up: Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).[2]

  • Washing: Combine the organic extracts and wash with water (2 x 200 mL) followed by brine (200 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Product: The resulting product, 3,5-dimethoxybenzyl chloride, is an off-white solid (18.1 g, 97% yield) and can be used in the next step without further purification.[2]

Part 2: Scale-up Synthesis of this compound

This section provides an exemplary protocol for the scale-up synthesis of this compound from the prepared precursor and activated zinc. This protocol is based on general principles for the formation of organozinc reagents.

Quantitative Data Summary
ParameterValue (Exemplary)
Starting Material3,5-Dimethoxybenzyl chloride
ReagentsActivated Zinc powder, Lithium Chloride
SolventTetrahydrofuran (THF)
Reaction Temperature25-30 °C
Reaction Time4-6 hours
Estimated Product Yield80-90%
Product AnalysisTitration (e.g., with iodine)
Experimental Protocol
  • Zinc Activation: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a suitable reactor with zinc powder (1.5-2.0 equivalents). Add a catalytic amount of an activating agent such as iodine or 1,2-dibromoethane and heat gently until the color of the iodine disappears or evolution of ethylene is observed. Alternatively, use commercially available activated zinc. A highly effective method involves the use of lithium chloride as an activating agent in THF.[1]

  • Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) to create a slurry. Add lithium chloride (1.0-1.2 equivalents).

  • Substrate Addition: Prepare a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred zinc slurry at a rate that maintains the internal temperature between 25-30 °C. An initial exotherm may be observed, and cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and quenching with a known amount of iodine, followed by titration of the unreacted iodine with a standard sodium thiosulfate solution. The reaction is typically complete within 4-6 hours.

  • Product Handling: Once the reaction is complete, allow the excess zinc to settle. The resulting solution of this compound in THF can be cannulated or filtered under an inert atmosphere for use in subsequent reactions. The concentration of the organozinc reagent should be determined by titration before use.

Experimental Workflow Diagram

Scale_up_Synthesis A 3,5-Dimethoxybenzyl Alcohol C Synthesis of 3,5-Dimethoxybenzyl Chloride A->C B Thionyl Chloride, Pyridine, Et2O B->C D 3,5-Dimethoxybenzyl Chloride C->D F Formation of Organozinc Reagent D->F E Activated Zinc, LiCl, THF E->F G 3,5-Dimethoxybenzylzinc Chloride Solution F->G

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Organozinc reagents can be pyrophoric and should be handled under an inert atmosphere.

  • Thionyl chloride is corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • The reaction for the formation of the organozinc reagent can be exothermic; ensure proper temperature control.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this important reagent for their synthetic needs. Further optimization of reaction conditions may be necessary depending on the specific scale and equipment available.

References

Application Notes and Protocols: Synthesis of Stilbene Derivatives using 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties. A prominent member of this family is resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol with antioxidant, anti-inflammatory, and potential anticancer properties.[1] The synthesis of novel stilbene analogues is a key area of research for the development of new therapeutic agents with improved efficacy and bioavailability.[2][3]

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp² and sp³ hybridized carbon atoms.[4][5] This reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. The use of 3,5-dimethoxybenzylzinc chloride as a key intermediate offers a strategic route to a variety of stilbene derivatives, including analogues of resveratrol. This document provides detailed application notes and protocols for the synthesis of stilbene derivatives via the Negishi coupling of this compound with various aryl halides.

Reaction Principle

The synthesis of stilbene derivatives using this compound via Negishi coupling is a two-step process:

  • Formation of the Organozinc Reagent: 3,5-Dimethoxybenzyl chloride is reacted with activated zinc metal to form this compound.

  • Palladium-Catalyzed Cross-Coupling: The in situ generated organozinc reagent is then coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand to yield the desired stilbene derivative.

The general reaction scheme is depicted below:

G reagent1 3,5-Dimethoxybenzyl Chloride intermediate This compound reagent1->intermediate Step 1: Formation of Organozinc Reagent reagent2 Zinc (Zn) reagent2->intermediate product Stilbene Derivative intermediate->product Step 2: Negishi Coupling reagent3 Aryl Halide (Ar-X) reagent3->product catalyst Pd Catalyst catalyst->product

Caption: General workflow for the synthesis of stilbene derivatives.

Experimental Protocols

Protocol 1: Preparation of this compound

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for activation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 equivalents) to a dry Schlenk flask.

  • Activate the zinc dust by adding a crystal of iodine and gently heating with a heat gun until the iodine color disappears. Allow the flask to cool to room temperature.

  • Add anhydrous THF to the activated zinc dust.

  • Slowly add a solution of 3,5-dimethoxybenzyl chloride (1 equivalent) in anhydrous THF to the zinc suspension at room temperature with vigorous stirring.

  • The reaction is typically exothermic. Maintain the reaction temperature below 40 °C using a water bath if necessary.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc dust and a change in the appearance of the solution.

  • The resulting solution of this compound is used directly in the subsequent cross-coupling step without isolation.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling for Stilbene Synthesis

Materials:

  • Solution of this compound in THF (from Protocol 1)

  • Aryl halide (e.g., 4-bromophenol, 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)[6]

  • Anhydrous THF

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • In a separate dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1 equivalent), palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) in anhydrous THF.

  • To this mixture, add the freshly prepared solution of this compound (1.2-1.5 equivalents) via a cannula at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Data Presentation

The following tables summarize representative data for Negishi cross-coupling reactions to synthesize stilbene derivatives. The data is compiled from analogous reactions reported in the literature.[7][8][9]

Table 1: Reaction Conditions for the Synthesis of Stilbene Derivatives

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)THF601285
24-IodophenolPd₂(dba)₃ (1)XPhos (3)Dioxane80892
34-ChlorobenzonitrilePd(P(t-Bu)₃)₂ (3)-THF/NMP1001878
43-BromopyridinePd(OAc)₂ (2)CPhos (4)THFRT690
51-Bromo-4-vinylbenzenePdCl₂(dppf) (3)-THF701088

Table 2: Substrate Scope for the Synthesis of Stilbene Derivatives

EntryThis compoundAryl HalideProduct
14-Bromoanisole3,5,4'-Trimethoxystilbene
24-Iodophenol3,5-Dimethoxy-4'-hydroxystilbene (Pterostilbene)
34-Chlorobenzonitrile4'-(3,5-Dimethoxystyryl)benzonitrile
43-Bromopyridine3-(3,5-Dimethoxystyryl)pyridine
51-Bromo-4-vinylbenzene4-Vinyl-3',5'-dimethoxystilbene

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of stilbene derivatives using this compound.

G cluster_prep Step 1: Reagent Preparation cluster_coupling Step 2: Cross-Coupling cluster_workup Step 3: Work-up and Purification A Activate Zinc Dust C Formation of This compound A->C B Prepare Solution of 3,5-Dimethoxybenzyl Chloride B->C E Negishi Cross-Coupling Reaction C->E D Prepare Solution of Aryl Halide, Catalyst, and Ligand D->E F Quenching E->F G Extraction F->G H Purification (Column Chromatography) G->H I Characterization of Stilbene Derivative H->I

Caption: Experimental workflow for stilbene synthesis.

Catalytic Cycle of Negishi Coupling

The catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction is a fundamental concept in understanding the reaction mechanism.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-ZnCl) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The use of this compound in Negishi cross-coupling reactions provides an efficient and modular approach to the synthesis of a wide range of stilbene derivatives. The protocols outlined in these application notes offer a robust starting point for researchers in academia and industry. The versatility of the Negishi coupling allows for the introduction of various functional groups on the aryl halide, enabling the creation of diverse libraries of stilbene analogues for biological screening and materials science applications. The mild reaction conditions and functional group tolerance make this a valuable tool in modern organic synthesis.[6]

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethoxybenzylzinc Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and consistency of reactions involving 3,5-Dimethoxybenzylzinc chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common method is the direct insertion of activated zinc metal into 3,5-Dimethoxybenzyl chloride. To facilitate this insertion, the use of lithium chloride (LiCl) as an additive is highly recommended as it can significantly increase the rate of reaction. The reaction is typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Q2: My reaction to form this compound is not starting. What are the likely causes?

A2: Difficulty in initiating the reaction is a common issue and can often be attributed to one of the following:

  • Inactive Zinc: The surface of the zinc metal may be oxidized. Activation is crucial.

  • Presence of Moisture: Organozinc reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.[1][2][3]

  • Poor Quality Starting Material: The 3,5-Dimethoxybenzyl chloride should be pure and free of acidic impurities.[2]

Q3: What are the best practices for handling and storing this compound?

A3: this compound is sensitive to both air and moisture.[4] It should be handled under an inert atmosphere (e.g., argon or nitrogen). If prepared in-house, it is typically used immediately in the subsequent reaction step. If purchased as a solution, follow the supplier's storage recommendations, which usually involve storage in a sealed container under an inert atmosphere at a low temperature.

Q4: Which solvents are recommended for reactions with this compound?

A4: Tetrahydrofuran (THF) is generally the preferred solvent for the preparation and subsequent reactions of organozinc reagents.[5][6] It is better at stabilizing the organozinc species compared to diethyl ether.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Organozinc Reagent
Possible Cause Troubleshooting Step Expected Outcome
Inactive Zinc Surface Activate the zinc dust/turnings prior to reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum, or using activators like 1,2-dibromoethane or a small crystal of iodine.A fresh, reactive zinc surface should promote the insertion reaction.
Presence of Water Flame-dry all glassware under vacuum and cool under an inert gas.[6] Use anhydrous solvents. Dry any salts like LiCl under vacuum with gentle heating.[1]Elimination of water will prevent quenching of the organozinc reagent.
Reaction Temperature Too Low While the initial addition of the benzyl chloride may be done at a lower temperature, gentle heating or refluxing in THF may be necessary to ensure complete reaction.[6]Increased temperature can overcome the activation energy barrier for the zinc insertion.
Incorrect Solvent Use THF instead of diethyl ether, as it is generally a better solvent for organozinc formation.[5][6]Improved solubility and stabilization of the organozinc reagent can lead to higher yields.
Problem 2: Low Yield in Subsequent Coupling Reactions (e.g., Negishi Coupling)
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity Ensure the palladium or nickel catalyst is from a reliable source and has been stored correctly. Consider using a pre-catalyst that is activated in situ.An active catalyst is essential for efficient cross-coupling.
Poor Ligand Choice The choice of phosphine ligand can significantly impact the reaction. If using a standard ligand like PPh₃ is not effective, consider more electron-rich or sterically hindered ligands.Optimization of the ligand can improve the rate of reductive elimination and overall catalytic turnover.
Incomplete Reaction Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, gentle heating may be required.Driving the reaction to completion will maximize the yield of the desired product.
Side Reactions The presence of oxygen can lead to the formation of oxidation byproducts. Ensure the reaction is performed under a strictly inert atmosphere.Minimizing side reactions will increase the amount of starting material that is converted to the desired product.

Experimental Protocols

Protocol 1: Optimized Preparation of this compound

This protocol is based on LiCl-mediated zinc insertion methods.[7]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add activated zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.5 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reagent Addition: Slowly add a solution of 3,5-Dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within a few hours.

  • Use: The resulting solution of this compound is used directly in the next step.

Visualizations

experimental_workflow cluster_prep Preparation of this compound start Flame-dried flask under Argon add_reagents Add Activated Zinc and Anhydrous LiCl start->add_reagents add_solvent Add Anhydrous THF add_reagents->add_solvent add_precursor Add 3,5-Dimethoxybenzyl chloride in THF add_solvent->add_precursor react Stir at Room Temperature add_precursor->react product Solution of this compound react->product

Caption: Workflow for the preparation of this compound.

negishi_coupling reagent This compound catalyst Pd or Ni Catalyst + Ligand reagent->catalyst Transmetalation aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst Oxidative Addition product Coupled Product (Ar-CH2-Ar') catalyst->product Reductive Elimination troubleshooting_flowchart cluster_reagent_formation Reagent Formation Issues cluster_coupling_issues Coupling Reaction Issues start Low Reaction Yield check_reagent Is the Organozinc Reagent Formed? start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Yes check_zinc Was Zinc Activated? check_reagent->check_zinc No check_catalyst Is the Catalyst Active? check_conditions->check_catalyst check_anhydrous Were Anhydrous Conditions Maintained? check_zinc->check_anhydrous check_temp Was Reaction Temperature Optimized? check_anhydrous->check_temp check_atmosphere Was an Inert Atmosphere Used? check_catalyst->check_atmosphere check_time Was Reaction Time Sufficient? check_atmosphere->check_time

References

Side reactions of 3,5-Dimethoxybenzylzinc chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,5-dimethoxybenzylzinc chloride. Our aim is to help you overcome common challenges and avoid potential side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an organozinc reagent. Organozinc reagents are valuable in organic synthesis for forming carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[1][2] Its structure allows for the introduction of the 3,5-dimethoxybenzyl group into various organic molecules, a common moiety in natural products and pharmaceutical compounds.

Q2: What are the most common side reactions observed with this compound?

A2: The most prevalent side reaction is homocoupling (also known as Wurtz-type coupling), which leads to the formation of the dimer 1,2-bis(3,5-dimethoxyphenyl)ethane.[3] This occurs when two molecules of the benzylzinc reagent react with each other. Other potential side reactions, particularly in the context of Negishi coupling, include the formation of dehalogenated byproducts and isomerization of the organometallic reagent.[4]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: The most effective method to suppress homocoupling is the addition of lithium chloride (LiCl) during the formation of the organozinc reagent.[3][5] LiCl aids in the solubilization of the organozinc species from the surface of the zinc metal, which prevents the undesired dimerization.[6][7][8] Performing the reaction at lower temperatures can also help to reduce the rate of this side reaction.

Q4: What is the role of the solvent in the reaction?

A4: The choice of solvent is critical. Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and subsequent reactions of benzylzinc reagents.[5][9] The use of highly polar aprotic solvents like DMSO or DMF is generally discouraged as they can be difficult to remove and may interfere with subsequent coupling reactions.

Q5: My Negishi coupling reaction with this compound is not working or giving low yields. What could be the issue?

A5: Several factors could contribute to a failing or low-yielding Negishi coupling. These include:

  • Catalyst deactivation: The palladium catalyst can be sensitive to impurities or coordinating functional groups on your substrates.[10]

  • Poor quality organozinc reagent: Incomplete formation or decomposition of the this compound can lead to poor results.

  • Presence of oxygen or moisture: Organozinc reagents are sensitive to air and moisture and must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal reaction temperature: The optimal temperature for Negishi couplings can vary depending on the substrates and catalyst system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of homocoupling product (1,2-bis(3,5-dimethoxyphenyl)ethane) observed. Insufficient or no LiCl used during the preparation of the organozinc reagent.Ensure a stoichiometric amount of anhydrous LiCl is added to the reaction mixture before the addition of the benzyl chloride.[3][5]
Reaction temperature is too high.Prepare the organozinc reagent at a lower temperature (e.g., 0 °C to room temperature).[5]
Low or no yield of the desired cross-coupled product in a Negishi reaction. Deactivated palladium catalyst.Use a fresh batch of catalyst or a pre-catalyst. Consider screening different palladium sources and ligands.[10][11]
Incomplete formation of the organozinc reagent.Titrate the organozinc solution before use to determine its exact concentration. Ensure the zinc metal is sufficiently activated.
Presence of air or moisture in the reaction.Use anhydrous solvents and reagents. Perform all manipulations under a strict inert atmosphere.
Formation of a significant amount of 3,5-dimethoxytoluene (protodezincation byproduct). Presence of a proton source (e.g., water, alcohol) in the reaction mixture.Rigorously dry all solvents and reagents. Ensure the inert atmosphere is maintained throughout the experiment.
Reaction stalls before completion. Product inhibition of the catalyst.Try using a higher catalyst loading or a different ligand that promotes faster reductive elimination.[10]
The organozinc reagent is degrading over time.Use the freshly prepared organozinc reagent immediately. Avoid prolonged storage.

Quantitative Data Summary

The following table summarizes the effect of LiCl on the formation of benzylzinc chlorides and the suppression of homocoupling byproducts. While specific data for the 3,5-dimethoxy derivative is limited, the trend observed for other substituted benzylzinc chlorides is expected to be similar.

Benzyl Chloride Derivative Reaction Conditions Yield of Organozinc Reagent (%) Homocoupling Byproduct (%) Reference
2-Chlorobenzyl chlorideZn dust, no LiCl , THF, 40 °C, 16 hIncomplete conversionSignificant[3]
2-Chlorobenzyl chlorideZn dust, 1.5 equiv. LiCl , THF, 25 °C, 2 h99< 5[3][5]
Benzyl chlorideZn dust, no LiCl , THF, 40 °C, 16 hIncomplete conversionSignificant[3]
Benzyl chlorideZn dust, stoichiometric LiCl , THF, 25 °C, 18 h> 95< 5[3]

Experimental Protocols

Protocol 1: Preparation of this compound with Minimized Side Reactions

This protocol is adapted from the general procedure for the LiCl-mediated preparation of benzylic zinc chlorides.[3][5]

Materials:

  • Zinc dust (<10 micron, activated)

  • Anhydrous Lithium Chloride (LiCl)

  • 3,5-Dimethoxybenzyl chloride

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 equivalents) and anhydrous LiCl (1.5 equivalents) to a dry reaction flask equipped with a magnetic stirrer.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

  • Once the reaction is complete, allow the excess zinc dust to settle. The resulting supernatant is the solution of this compound, which can be used directly in subsequent reactions. It is recommended to titrate the solution to determine the exact concentration of the organozinc reagent.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_additive Preventative Measure A 3,5-Dimethoxybenzyl Chloride C This compound (Desired Reagent) A->C + Zn B Zinc (Zn) D This compound E 1,2-Bis(3,5-dimethoxyphenyl)ethane (Homocoupling Product) D->E Dimerization F Lithium Chloride (LiCl) F->D Inhibits

Caption: Reaction pathways for the formation of this compound and its major side reaction.

Troubleshooting_Workflow Start Experiment Start: Preparation of this compound Check_Yield Analyze Product Mixture: High Homocoupling? Start->Check_Yield Add_LiCl Troubleshooting Step: Add Stoichiometric Anhydrous LiCl Check_Yield->Add_LiCl Yes Good_Yield Successful Outcome: High Yield of Desired Product Check_Yield->Good_Yield No (<5%) Control_Temp Troubleshooting Step: Maintain Low Temperature (0 °C to RT) Add_LiCl->Control_Temp Inert_Atmosphere Critical Control: Ensure Strict Inert Atmosphere Control_Temp->Inert_Atmosphere Inert_Atmosphere->Start Repeat Experiment

References

Technical Support Center: Optimizing Catalyst Loading for 3,5-Dimethoxybenzylzinc Chloride Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to optimize catalyst loading in Negishi cross-coupling reactions involving 3,5-Dimethoxybenzylzinc chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: My reaction yield is low or the reaction has stalled. What are the potential causes and solutions?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.

    • Cause: The active Pd(0) species may not have formed efficiently from the precatalyst, or it may have decomposed. The choice of ligand is crucial for stabilizing the catalyst.[1]

    • Solution:

      • Ensure you are using a high-quality palladium source and ligand. For challenging couplings, consider using well-defined precatalysts like palladacycles which can offer higher activity at lower loadings.[2]

      • Prepare the active catalyst solution by sonicating the palladium source (e.g., Pd₂(dba)₃) and the ligand in dry THF before adding it to the reaction mixture.[1]

      • Strictly maintain an inert (Argon or Nitrogen) atmosphere. Oxygen can rapidly deactivate the catalyst.

  • Reagent Quality: The purity and reactivity of your starting materials are critical.

    • Cause: The this compound reagent may have degraded due to moisture or air exposure. The aryl halide coupling partner may contain impurities.

    • Solution:

      • Use freshly prepared or properly stored organozinc reagents. The development of solid, salt-stabilized organozinc reagents has made them less sensitive to air and moisture.[2]

      • Purify the aryl halide coupling partner if its purity is questionable.

  • Suboptimal Reaction Conditions:

    • Cause: The catalyst loading may be too low for the specific substrate, or the temperature may be insufficient.

    • Solution:

      • If you are attempting very low catalyst loadings (e.g., <0.5 mol%), try incrementally increasing the loading to 1-2 mol%.

      • Gently heat the reaction. While many modern catalysts work at room temperature, some systems benefit from temperatures of 70-100 °C.[2]

      • Ensure efficient stirring to overcome mass transport limitations.

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Sol_Reagent_Zinc [label="Use freshly prepared\nor salt-stabilized\norganozinc reagent.", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Reagent_Halide [label="Purify aryl halide\ncoupling partner.", fillcolor="#FFFFFF", fontcolor="#202124"];

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// Edges edge [color="#5F6368", arrowhead=normal]; Start -> CheckCatalyst; Start -> CheckReagents; Start -> OptimizeConditions;

CheckCatalyst -> Sol_Catalyst_Precatalyst [label="Inactive\nCatalyst?"]; CheckCatalyst -> Sol_Catalyst_Inert [label="Oxygen\nDeactivation?"];

CheckReagents -> Sol_Reagent_Zinc [label="Degraded\nOrganozinc?"]; CheckReagents -> Sol_Reagent_Halide [label="Impure\nHalide?"];

OptimizeConditions -> Sol_Conditions_Loading [label="Loading\nToo Low?"]; OptimizeConditions -> Sol_Conditions_Temp [label="Temp.\nToo Low?"]; } Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant formation of homocoupled byproducts. How can this be minimized?

A2: Homocoupling suggests that the desired cross-coupling pathway is being outcompeted.

  • Cause: This can be particularly prevalent with highly reactive organozinc reagents or if the transmetalation step is slow relative to other pathways.

  • Solution:

    • Ligand Choice: The ligand plays a critical role. Bulky, electron-rich phosphine ligands like RuPhos or XPhos can promote the desired reductive elimination over side reactions.[2][3]

    • Controlled Addition: Add the organozinc reagent slowly to the reaction mixture containing the catalyst and the aryl halide. This keeps the instantaneous concentration of the organozinc low, disfavoring homocoupling.

    • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Negishi coupling with benzylzinc reagents?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point.[2] Once conditions are established, optimization can be performed to lower the loading. With highly active catalyst systems, loadings as low as 0.25–0.5 mol% have been proven effective.[1][2]

Q2: How does the choice of ligand impact catalyst loading and efficiency?

A2: The choice of the supporting ligand is crucial for a successful Negishi coupling, especially when aiming for low catalyst loadings.[1]

  • Electron-rich and Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, RuPhos, XPhos, CPhos) are highly effective.[2][3][4]

  • Function: These ligands facilitate the key steps of the catalytic cycle:

    • Oxidative Addition: Their electron-rich nature promotes the oxidative addition of the aryl halide to the Pd(0) center.

    • Reductive Elimination: Their steric bulk helps to accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] This prevents the buildup of undesired intermediates and suppresses side reactions.[3]

Q3: Which palladium sources are most effective for this reaction?

A3: Several palladium sources can be used, often in combination with a phosphine ligand. The choice can affect catalyst activation and stability.

Palladium SourceTypical Loading (mol %)Notes
Pd₂(dba)₃0.25 - 2A common and effective Pd(0) source. Requires a separate ligand.[1]
Pd(OAc)₂1 - 2A stable Pd(II) source that is reduced in situ to Pd(0). Also requires a ligand.[4]
Palladacycle Precatalysts0.25 - 4Air-stable, well-defined Pd(II) precatalysts that readily form the active Pd(0) species.[2] Excellent for achieving low catalyst loadings.
Pd[P(t-Bu)₃]₂2A commercially available, pre-formed Pd(0) complex that is highly active.[2]

Q4: Can you illustrate the fundamental catalytic cycle for this reaction?

A4: The Negishi coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

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// Reagent/Product nodes ArX [label="Ar-X", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RZnCl [label="R-ZnCl", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ZnClX [label="ZnClX", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArR [label="Ar-R\n(Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning invis1 [shape=point, width=0, height=0, label=""]; invis2 [shape=point, width=0, height=0, label=""];

// Edges to show cycle flow Pd0 -> OA [dir=none]; OA -> PdII_A; PdII_A -> TM [dir=none]; TM -> PdII_B; PdII_B -> RE [dir=none]; RE -> Pd0;

// Edges for reagents and products ArX -> OA; RZnCl -> TM; TM -> ZnClX; RE -> ArR;

// Positioning with invisible nodes {rank=same; ArX; invis1; RZnCl} {rank=same; Pd0; invis2; PdII_B} ArX -> invis1 [style=invis]; invis1 -> RZnCl [style=invis]; Pd0 -> invis2 [style=invis]; invis2 -> PdII_B [style=invis];

// Labels subgraph { rank=same; node [shape=plaintext, fontsize=10]; lab_ArX [label="Ar = Aryl Halide\nR = 3,5-Dimethoxybenzyl\nX = Cl, Br, I\nLnP = Ligand"]; lab_ArX [pos="3.5,0!"]; } } Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Appendix

Appendix A: Catalyst & Ligand Selection Guide

The table below summarizes the performance of different ligands in Negishi couplings, which can guide selection for optimizing reactions with this compound.

LigandStructure TypeKey FeaturesTypical Catalyst Loading (mol %)Reference
P(t-Bu)₃ Monodentate PhosphineVery electron-rich, commercially available as a Pd(0) complex.2[2]
SPhos Biaryl PhosphineHighly active for a broad range of substrates, including sterically hindered ones.0.5 - 2[2]
RuPhos Biaryl PhosphineEffective at inhibiting undesirable pathways, leading to higher yields.1 - 2[3]
CPhos Biaryl PhosphineSuperior for coupling secondary alkylzinc halides by suppressing β-hydride elimination.1 - 2[4]
Appendix B: Detailed Experimental Protocol

This protocol is a modified procedure for performing a Pd-catalyzed Negishi coupling at low catalyst loading, adapted from established methods.[1]

Objective: To couple an aryl halide with this compound using a low loading of a palladium/biarylphosphine catalyst system.

Materials:

  • Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: SPhos or another suitable biarylphosphine

  • Aryl halide (e.g., 4-chlorotoluene)

  • This compound solution (e.g., 0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stir bar

  • Oven-dried resealable Schlenk tube or vial with a Teflon-coated screwcap

Experimental Workflow Diagram:

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edge [color="#5F6368", arrowhead=normal]; Prep -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Product; } Caption: General workflow for the Negishi coupling experiment.

Procedure:

  • Catalyst Solution Preparation (Example for 0.5 mol % Pd):

    • In a nitrogen-filled glovebox, charge a small vial with Pd₂(dba)₃ (0.5 mol %) and the chosen ligand (e.g., SPhos, 1.0-1.2 mol %).

    • Seal the vial with a Teflon-coated screwcap.

    • Add the required volume of anhydrous THF to create a stock solution of known concentration.

    • Sonicate the mixture for approximately 1-2 minutes until a homogeneous solution is formed.[1] This solution is the active catalyst.

  • Reaction Setup:

    • Place an oven-dried, resealable Schlenk tube containing a magnetic stir bar under an argon atmosphere (evacuate and backfill with argon three times).

    • Add the aryl halide (1.0 equiv) to the tube.

    • Add the appropriate volume of anhydrous THF.

  • Reagent Addition:

    • Using a syringe, add the required volume of the prepared catalyst solution to the Schlenk tube.

    • Begin stirring the mixture.

    • Slowly add the this compound solution (typically 1.2-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature or heat as necessary (e.g., 70 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool it to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[1]

References

Overcoming low reactivity of 3,5-Dimethoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-dimethoxybenzylzinc chloride. The information provided addresses common challenges, particularly the low reactivity often encountered with this electron-rich organozinc reagent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other benzylzinc reagents?

The reduced reactivity of this compound is primarily due to the electronic effects of the two methoxy groups on the benzene ring. These electron-donating groups increase the electron density at the benzylic carbon. This increased electron density can disfavor the oxidative addition step in cross-coupling reactions and may also affect the transmetalation step.

Q2: What are the most common side reactions observed when working with this compound?

The most common side reaction is the formation of the homocoupling product, 1,2-bis(3,5-dimethoxyphenyl)ethane. This can occur during the formation of the organozinc reagent or during the cross-coupling reaction. Another potential side reaction is the premature quenching of the organozinc reagent by acidic protons in the reaction medium.

Q3: Can I store solutions of this compound?

It is generally not recommended to store solutions of this compound for extended periods. Organozinc reagents are sensitive to air and moisture and can degrade over time, leading to lower yields in subsequent reactions.[1] It is best to prepare the reagent in situ and use it immediately.

Q4: What is the best method for preparing the this compound reagent?

The direct insertion of activated zinc metal into 3,5-dimethoxybenzyl chloride is a common method.[2] The activation of zinc is crucial for the success of this reaction. The presence of additives like lithium chloride (LiCl) can significantly improve the formation of the organozinc reagent by breaking down zinc aggregates and increasing the solubility of the organozinc species.

Troubleshooting Guides

Issue 1: Low or no formation of this compound

Q: My reaction to form the organozinc reagent from 3,5-dimethoxybenzyl chloride and zinc dust is not working. What are the possible causes and solutions?

A: Low or no formation of the organozinc reagent is a common issue. Here are several factors to consider and troubleshoot:

  • Inactive Zinc: The zinc metal surface can be coated with a layer of zinc oxide, which prevents the reaction. It is crucial to use activated zinc.

  • Insufficient Activation: The method of zinc activation might not be sufficient. Consider using chemical activators like 1,2-dibromoethane or trimethylsilyl chloride prior to the addition of the benzyl chloride. The use of Rieke® zinc, a highly reactive form of zinc, can also be beneficial.

  • Presence of Water: Organozinc reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Poor Quality Starting Material: The 3,5-dimethoxybenzyl chloride may have degraded. It is advisable to use freshly prepared or purified starting material.

Issue 2: Low yield in Negishi cross-coupling reaction

Q: I have successfully formed the this compound, but the subsequent Negishi cross-coupling reaction gives a low yield of the desired product. What can I do to improve the yield?

A: Low yields in Negishi coupling can be attributed to several factors, especially with an electron-rich reagent. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-rich organozinc reagents, a more electron-rich and bulky phosphine ligand on the palladium center can facilitate the reductive elimination step. Consider catalysts like Pd(PPh₃)₄ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., XPhos, SPhos). Nickel catalysts, such as Ni(acac)₂ with PPh₃, have also been shown to be effective for cross-coupling of benzylic zinc reagents.[2][3]

  • Reaction Temperature: While many Negishi couplings proceed at room temperature, increasing the temperature might be necessary to overcome the activation energy barrier for this less reactive reagent. Monitor the reaction for potential decomposition at higher temperatures.

  • Solvent Effects: The choice of solvent can influence the reactivity. While THF is commonly used, more polar aprotic solvents might enhance the reactivity of the organozinc reagent.

  • Incomplete Transmetalation: The transfer of the organic group from zinc to palladium might be slow. The addition of salts like LiCl can facilitate this step.

Issue 3: Formation of significant amounts of homocoupling product

Q: My reaction is producing a significant amount of 1,2-bis(3,5-dimethoxyphenyl)ethane. How can I minimize this side reaction?

A: The formation of the homocoupling product is a common issue with benzylzinc reagents. Here are some strategies to minimize it:

  • Controlled Formation of the Organozinc Reagent: Add the 3,5-dimethoxybenzyl chloride slowly to the activated zinc suspension. This helps to maintain a low concentration of the benzyl chloride and reduces the likelihood of intermolecular reactions.

  • Catalyst Loading: In the cross-coupling step, ensure that the catalyst is active and that the loading is appropriate. A less active catalyst can lead to a buildup of the organozinc reagent, which can then undergo homocoupling.

  • Reaction Conditions: Running the reaction at a lower temperature during the formation of the organozinc reagent can sometimes reduce the rate of homocoupling.

Data Presentation

Table 1: Comparison of Common Zinc Activation Methods

Activation MethodReagentsProcedureAdvantagesDisadvantages
Iodine Activation Zinc dust, IodineA small crystal of iodine is added to the zinc dust in the reaction solvent and stirred until the color disappears.Simple and quick.May introduce iodide into the reaction mixture.
1,2-Dibromoethane (DBE) Zinc dust, DBEA small amount of DBE is added to the zinc dust in the reaction solvent and heated gently.Effective at creating a fresh zinc surface.Introduces a bromide source.
Trimethylsilyl chloride (TMSCl) Zinc dust, TMSClTMSCl is added to the zinc dust and stirred.Highly effective for removing the oxide layer.TMSCl is corrosive and moisture-sensitive.
Rieke® Zinc ZnCl₂, reducing agent (e.g., K, Li)Prepared by the reduction of a zinc salt.Extremely high reactivity.[4]Requires separate preparation, can be pyrophoric.
LiCl Assistance Zinc dust, LiClLiCl is added to the reaction mixture during the formation of the organozinc reagent.Improves solubility and reactivity of the organozinc species.[4]Increases the salt content of the reaction mixture.

Table 2: General Starting Conditions for Negishi Coupling of Benzylzinc Reagents

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandFor this compound, consider bulky, electron-rich ligands like XPhos or SPhos.
Catalyst Loading 1-5 mol%Higher loading may be necessary for less reactive substrates.
Organozinc Reagent 1.2-2.0 equivalentsAn excess of the organozinc reagent is often used to drive the reaction to completion.
Solvent Anhydrous THF, Dioxane, or DMFThe choice of solvent can significantly impact the reaction rate.
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is sluggish.
Reaction Time 2-24 hoursMonitor the reaction by TLC or GC-MS to determine the optimal time.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

This protocol is adapted from a known procedure.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3,5-dimethoxybenzyl alcohol (1.0 eq), a catalytic amount of pyridine (e.g., 0.05 eq), and anhydrous diethyl ether.

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Thionyl Chloride: Charge the addition funnel with thionyl chloride (1.25 eq) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether. Combine the organic extracts and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride, which can often be used without further purification.

Protocol 2: In Situ Preparation of this compound

This is a general protocol that may require optimization.

  • Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere, add zinc dust (2.0 eq) and anhydrous THF. Add a small amount of 1,2-dibromoethane and heat gently with a heat gun until gas evolution is observed. Cool the mixture to room temperature.

  • Addition of LiCl: Add anhydrous lithium chloride (1.2 eq) to the activated zinc suspension and stir for 15 minutes.

  • Formation of Organozinc Reagent: Dissolve 3,5-dimethoxybenzyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the zinc suspension. The reaction can be slightly exothermic. Maintain the temperature below 30 °C. Stir the mixture for 2-4 hours at room temperature. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

Protocol 3: General Procedure for Negishi Cross-Coupling
  • Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the aryl halide (1.0 eq). Add anhydrous THF.

  • Addition of Organozinc Reagent: Transfer the freshly prepared this compound solution from Protocol 2 to the catalyst mixture via cannula.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Negishi_Catalytic_Cycle Negishi Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Benzyl R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl_Benzyl ZnX2 ZnClX Transmetalation->ZnX2 RedElim Reductive Elimination PdII_Aryl_Benzyl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organozinc R²-ZnCl Organozinc->Transmetalation

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Experimental_Workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction start Start activate_zn Activate Zinc Dust (e.g., with DBE/TMSCl) start->activate_zn add_lichloride Add Anhydrous LiCl activate_zn->add_lichloride form_organozinc Form Organozinc Reagent (Add Benzyl Chloride to Zinc) add_lichloride->form_organozinc prepare_benzyl_chloride Prepare Solution of 3,5-Dimethoxybenzyl Chloride prepare_benzyl_chloride->form_organozinc add_organozinc Add Organozinc Reagent form_organozinc->add_organozinc prepare_catalyst Prepare Catalyst/Aryl Halide Mixture prepare_catalyst->add_organozinc reaction React (Heat if Necessary) add_organozinc->reaction workup Quench and Workup reaction->workup purify Purify Product workup->purify

Caption: Experimental workflow for the synthesis and use of this compound.

Troubleshooting_Workflow start Low Product Yield check_reagent Check Organozinc Formation (Quench aliquot with I₂) start->check_reagent reagent_ok Organozinc Formed? check_reagent->reagent_ok optimize_coupling Optimize Coupling Conditions: - Change Catalyst/Ligand - Increase Temperature - Change Solvent reagent_ok->optimize_coupling Yes optimize_formation Optimize Organozinc Formation: - Use different Zn activation - Ensure anhydrous conditions - Check starting material purity reagent_ok->optimize_formation No end Improved Yield optimize_coupling->end optimize_formation->end

Caption: Troubleshooting decision tree for low product yield.

References

Preventing homo-coupling of 3,5-Dimethoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethoxybenzylzinc chloride, focusing on the prevention of homo-coupling side reactions during its preparation and use in subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of this compound, and why is it a problem?

A1: Homo-coupling refers to a side reaction where two molecules of 3,5-Dimethoxybenzyl chloride react with each other in the presence of zinc to form 1,2-bis(3,5-dimethoxyphenyl)ethane. This is an undesired byproduct, as it consumes the starting material and the organozinc reagent, leading to lower yields of the desired cross-coupled product and complicating the purification process. Benzylic halides, particularly electron-rich ones like 3,5-dimethoxybenzyl chloride, can be prone to this Wurtz-type coupling.

Q2: What are the main factors that promote the homo-coupling of this compound?

A2: Several factors can contribute to an increased rate of homo-coupling:

  • High Reaction Temperatures: Elevated temperatures can increase the rate of the undesired homo-coupling reaction.

  • Type of Zinc: The activity of the zinc metal is crucial. While activated zinc is necessary for the reaction to proceed, overly reactive conditions can favor homo-coupling.

  • Absence of Solubilizing Agents: Without additives like Lithium Chloride (LiCl), the formed organozinc reagent may remain on the zinc surface, where it is more likely to react with another molecule of the benzyl chloride.[1][2][3]

  • Solvent Choice: The use of highly polar aprotic solvents can sometimes promote side reactions. Tetrahydrofuran (THF) is a commonly used solvent that balances reactivity and selectivity.

Q3: How does Lithium Chloride (LiCl) help in preventing homo-coupling?

A3: Lithium chloride plays a crucial role in the formation of soluble organozinc reagents.[1][2][3] It is believed to break down organozinc aggregates and solubilize the organozinc species from the surface of the zinc metal.[1][2][3] This rapid removal of the newly formed this compound from the reactive zinc surface into the solution minimizes its chance of reacting with an incoming molecule of 3,5-Dimethoxybenzyl chloride, thus suppressing the homo-coupling side reaction.[4]

Troubleshooting Guide

Issue: Significant formation of 1,2-bis(3,5-dimethoxyphenyl)ethane byproduct detected.

This troubleshooting guide will help you diagnose and resolve issues related to the excessive homo-coupling of this compound.

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check_temp -> solution_temp [label="If > 25 °C", color="#4285F4"]; check_licl -> solution_licl [label="If absent or\nsub-stoichiometric", color="#4285F4"]; check_zinc -> solution_zinc [label="If old or\nincorrectly activated", color="#4285F4"]; check_solvent -> solution_solvent [label="If wet or\ninappropriate solvent", color="#4285F4"]; }

Caption: Troubleshooting workflow for minimizing homo-coupling.

Symptom Possible Cause Recommended Action
High percentage of homo-coupled product Elevated reaction temperature. Maintain the reaction temperature between 0 °C and 25 °C during the formation of the organozinc reagent.[4]
Absence or insufficient amount of LiCl. Ensure that 1.5 to 2.0 equivalents of anhydrous LiCl are used. LiCl is crucial for solubilizing the organozinc reagent and preventing its accumulation on the zinc surface.[4]
Inadequate quality or activation of zinc. Use commercially available zinc dust. If activation is necessary, follow established protocols, but be mindful that overly activated zinc can promote homo-coupling.
Presence of water in the solvent. Use anhydrous THF as the solvent. Water will quench the organozinc reagent and can lead to side reactions.
Low or no formation of the desired organozinc reagent Poor quality of 3,5-Dimethoxybenzyl chloride. Ensure the starting material is pure and free of acidic impurities.
Inactive zinc. Activate the zinc dust prior to use, for example, with 1,2-dibromoethane and trimethylsilyl chloride.

Data Presentation

The following table summarizes the yields of various benzylic zinc chlorides and the extent of homo-coupling observed when prepared using the recommended LiCl-mediated protocol. This data demonstrates the effectiveness of the method in minimizing the formation of the homo-coupled byproduct.

Benzylic Chloride Yield of Organozinc Reagent (%) Homo-coupling (%)
2-Chlorobenzyl chloride>95<5
4-Cyanobenzyl chloride85<5
4-Iodobenzyl chloride91<5
Ethyl 4-(chloromethyl)benzoate87<5
3-(Chloromethyl)benzoyl chloride79<5
1-(Chloromethyl)-4-propionylbenzene82<5
1-(Chloromethyl)-4-acetylbenzene75<5
Data adapted from Knochel, P. et al. Org. Lett. 2008, 10 (19), 4409–4412.[4]

Experimental Protocols

Protocol for the Preparation of Benzylic Zinc Chlorides with Minimal Homo-coupling [4]

This protocol is adapted from the work of Knochel and co-workers and is designed to minimize the formation of homo-coupled byproducts.

Materials:

  • Substituted benzyl chloride (e.g., 3,5-Dimethoxybenzyl chloride)

  • Zinc dust (<10 micron, >98%)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 - 2.0 equivalents) and anhydrous LiCl (1.5 - 2.0 equivalents) to a flame-dried flask equipped with a magnetic stirrer.

  • Add anhydrous THF to the flask.

  • To the stirred suspension, add a solution of the benzylic chloride (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 2-12 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

  • Once the formation of the organozinc reagent is complete, the resulting slurry can be used directly in subsequent reactions.

Visualizations

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Caption: Reaction pathways for 3,5-Dimethoxybenzyl Chloride.

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// Connections {condition1, condition2, condition3} -> outcome [color="#4285F4"]; }

Caption: Key conditions for preventing homo-coupling.

References

Effect of solvents on 3,5-Dimethoxybenzylzinc chloride reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethoxybenzylzinc chloride, particularly in the context of Negishi cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive Zinc: The zinc metal used to prepare the organozinc reagent may be passivated.Activate the zinc prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, use commercially available activated zinc.
2. Poor quality solvent: Water or other impurities in the solvent can quench the organozinc reagent.Use anhydrous solvents. It is recommended to distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene; calcium hydride for DMF) prior to use.
3. Ineffective catalyst: The palladium or nickel catalyst may be deactivated or inappropriate for the specific substrates.Ensure the catalyst is handled under an inert atmosphere. Consider screening different ligands for the metal catalyst. For sterically hindered substrates, bulky electron-rich phosphine ligands are often effective.
4. Low reaction temperature: The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature. For Negishi couplings, temperatures between room temperature and 60°C are common. In some cases, heating up to 100°C in a higher-boiling solvent may be necessary.
Formation of side products (e.g., homocoupling of the benzylzinc reagent) 1. Inappropriate solvent: The solvent can influence the stability and reactivity of the organozinc reagent.For the cross-coupling step, THF is a good starting point. If homocoupling is a major issue, consider using a less polar solvent like toluene, or a mixture of THF and toluene. Polar aprotic solvents like DMF, while beneficial for the formation of the organozinc reagent, can sometimes promote side reactions during the coupling step.
2. Catalyst loading too high: Excess catalyst can sometimes lead to undesired side reactions.Reduce the catalyst loading. Typical loadings for palladium catalysts are in the range of 0.5-5 mol%.
3. Slow addition of the electrophile: Adding the electrophile too slowly can allow the organozinc reagent to decompose or undergo homocoupling.Add the electrophile in one portion or over a short period.
Inconsistent results 1. Variability in the preparation of the organozinc reagent: The concentration and purity of the this compound solution can vary between batches.It is highly recommended to titrate the organozinc reagent prior to use to determine its exact concentration. This will ensure consistent stoichiometry in your coupling reactions.
2. Air or moisture sensitivity: Organozinc reagents are sensitive to air and moisture.Ensure all reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the preparation of this compound?

A1: For the in situ preparation of organozinc reagents from zinc metal and an organic halide, polar aprotic solvents are often beneficial. Tetrahydrofuran (THF) is the most commonly used solvent. N,N-Dimethylformamide (DMF) can also be used and may accelerate the formation of the reagent. However, it is crucial to use anhydrous grades of these solvents.

Q2: How does the choice of solvent affect the Negishi coupling reaction of this compound?

A2: The solvent can have a significant impact on the yield and selectivity of the Negishi coupling.

  • Tetrahydrofuran (THF): This is the most common and generally recommended solvent for Negishi couplings. It is a good choice for a wide range of substrates.

  • Toluene: In some cases, particularly with electron-deficient aryl halides, using toluene as a co-solvent with THF can lead to higher yields and selectivities.[1]

  • N,N-Dimethylformamide (DMF): While useful for the preparation of the organozinc reagent, DMF is a highly polar and coordinating solvent. In the coupling step, it can sometimes lead to the formation of side products or catalyst deactivation. Its use in the coupling reaction should be carefully evaluated.

Q3: My reaction is sluggish. Can I heat it?

A3: Yes, gentle heating is often employed to drive Negishi couplings to completion. A typical temperature range is 40-60°C. However, be aware that higher temperatures can also promote the decomposition of the organozinc reagent and the catalyst, potentially leading to lower yields and the formation of byproducts. It is advisable to monitor the reaction progress by TLC or GC-MS when increasing the temperature.

Q4: What is the role of lithium chloride (LiCl) in the preparation of organozinc reagents?

A4: Lithium chloride is often used as an additive in the preparation of organozinc reagents. It helps to solubilize the organozinc species and can break up aggregates, leading to a more reactive reagent. If you are preparing the this compound from 3,5-dimethoxybenzyl chloride and zinc dust, the addition of one equivalent of LiCl can be beneficial.

Q5: How can I determine the concentration of my freshly prepared this compound solution?

A5: It is crucial to determine the concentration of your organozinc reagent before using it in a subsequent reaction. A common method is titration with a standardized solution of iodine in THF in the presence of a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄. The endpoint is the disappearance of the iodine color.

Data Presentation

Table 1: Illustrative Solvent Effects on the Negishi Coupling of this compound with 4-Bromotoluene

Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Observation
THF251275Standard conditions, good yield.
Toluene251260Slower reaction rate compared to THF.
THF/Toluene (1:1)50685Increased temperature and co-solvent improve yield.
DMF251245Significant formation of homocoupled byproduct.
Dioxane50870A viable alternative to THF.

Experimental Protocols

Protocol 1: Preparation of this compound in THF

  • To a flame-dried Schlenk flask under an argon atmosphere, add activated zinc dust (1.2 equivalents) and lithium chloride (1.0 equivalent).

  • Add anhydrous THF via syringe.

  • Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF to the stirred suspension of zinc and LiCl.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.

  • Allow the excess zinc to settle, and the resulting solution of this compound can be used directly in the next step. It is recommended to titrate the solution to determine the exact concentration.

Protocol 2: General Procedure for Negishi Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (1.0 equivalent).

  • Add anhydrous THF (or other desired solvent) via syringe.

  • To the stirred solution, add the freshly prepared solution of this compound (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_coupling Negishi Coupling prep_start Start: 3,5-Dimethoxybenzyl Chloride add_zn Add to activated Zn/LiCl in THF prep_start->add_zn stir_rt Stir at RT for 4-6h add_zn->stir_rt reagent_sol Solution of this compound stir_rt->reagent_sol add_reagent Add Organozinc Reagent in THF reagent_sol->add_reagent coupling_start Start: Aryl Halide + Pd Catalyst coupling_start->add_reagent reaction Stir at RT or Heat add_reagent->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract and Purify quench->extract product Final Product extract->product

Caption: Experimental workflow for the preparation and use of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low/No Yield? inactive_zn Inactive Zinc? start->inactive_zn Check Reagents low_temp Low Temperature? start->low_temp Check Conditions wet_solvent Wet Solvent? inactive_zn->wet_solvent solution_zn Activate Zinc inactive_zn->solution_zn bad_catalyst Bad Catalyst? wet_solvent->bad_catalyst solution_solvent Use Anhydrous Solvent wet_solvent->solution_solvent solution_catalyst Screen Catalysts/Ligands bad_catalyst->solution_catalyst bad_solvent Wrong Solvent for Coupling? low_temp->bad_solvent solution_temp Increase Temperature low_temp->solution_temp solution_coupling_solvent Switch to THF or THF/Toluene bad_solvent->solution_coupling_solvent

References

Technical Support Center: Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Negishi cross-coupling reactions involving 3,5-Dimethoxybenzylzinc Chloride. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Negishi coupling reaction with this compound is not proceeding or is giving very low yield. What are the most common causes?

A1: Failure of a Negishi coupling involving an electron-rich benzylzinc reagent like this compound can stem from several factors. The most common culprits are:

  • Poor Quality or Inactivity of the Organozinc Reagent: this compound is sensitive to air and moisture.[1] Improper preparation or handling can lead to decomposition.

  • Inactive Catalyst: The Palladium(0) catalyst is the active species in the catalytic cycle.[1] Catalyst precursors may fail to be reduced to Pd(0), or the active catalyst may decompose during the reaction.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-rich benzylzinc reagents, bulky and electron-rich phosphine ligands are often required.

  • Presence of Impurities: Water, oxygen, or other reactive impurities in the solvents or reagents can quench the organozinc reagent or deactivate the catalyst.

  • Side Reactions: Homocoupling of the benzylzinc reagent or the coupling partner can be a significant side reaction.[1]

Q2: How can I ensure the quality and activity of my this compound reagent?

A2: The successful formation of the organozinc reagent is critical. Here are key considerations for its in situ preparation from 3,5-dimethoxybenzyl chloride:

  • Zinc Activation: Use of commercially available zinc dust may require activation to remove the passivating oxide layer. Common activation methods include treatment with 1,2-dibromoethane or trimethylsilyl chloride.

  • The Role of Lithium Chloride (LiCl): The addition of LiCl is highly recommended. LiCl helps to solubilize the organozinc species from the surface of the zinc metal, thereby increasing the concentration of the active reagent in solution.[2][3][4][5] Reactions without LiCl may be sluggish or fail completely.

  • Anhydrous and Inert Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere). Use dry solvents and glassware. Organozinc reagents are sensitive to moisture and air.[1]

Q3: My reaction starts but then stalls. What could be the reason?

A3: A stalling reaction often points towards catalyst deactivation. Potential causes include:

  • Product Inhibition: The desired product or a byproduct might coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation under the reaction conditions.

  • Formation of Palladium Black: Visual formation of a black precipitate often indicates the aggregation of the palladium catalyst into an inactive form (Palladium black).

To address this, you might consider:

  • Using a more robust ligand.

  • Employing a lower reaction temperature if feasible.

  • Using a pre-catalyst that generates the active Pd(0) species more slowly and consistently throughout the reaction.

Q4: I am observing a significant amount of homocoupled product (1,2-bis(3,5-dimethoxyphenyl)ethane). How can I minimize this?

A4: Homocoupling is a common side reaction in Negishi couplings.[1] It can arise from the reaction of two molecules of the organozinc reagent. To minimize homocoupling:

  • Control Stoichiometry: Use a stoichiometry with the aryl halide as the limiting reagent. A slight excess of the organozinc reagent (e.g., 1.2-1.5 equivalents) is common, but a large excess can promote homocoupling.

  • Slow Addition: Adding the organozinc reagent slowly to the reaction mixture containing the catalyst and the aryl halide can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Ligand and Catalyst Choice: The choice of ligand and palladium source can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different catalyst systems may be beneficial.

Data Presentation: Troubleshooting with Reaction Parameter Adjustments

The following table summarizes potential issues and suggested modifications with their impact on reaction yield, based on literature for similar electron-rich benzylzinc reagents.

Issue Parameter to Modify Standard Condition Modified Condition Expected Outcome Reference Example
Low to No Conversion Organozinc Formation No additiveAdd LiCl (1.0-1.2 equiv.)Increased yieldAddition of LiCl is crucial for efficient organozinc formation and subsequent coupling.[2][3][4][5]
Low Yield/Stalled Reaction Catalyst/Ligand System Pd(PPh₃)₄Pd-PEPPSI-IPr or Pd₂(dba)₃ with SPhos/XPhos ligandHigher yield and faster reactionModern, bulky phosphine ligands and pre-catalysts are often more effective for challenging substrates.
Significant Homocoupling Reaction Rate Room Temperature or 50 °CLower temperature (e.g., 0 °C to RT)Reduced homocoupling, potentially slower cross-couplingLower temperatures can disfavor the side reaction.
Decomposition of Reagent Solvent THFTHF/NMP or THF/DMAcImproved stability and solubility of organozincPolar aprotic co-solvents can sometimes improve reaction performance.

Experimental Protocols

Protocol 1: In Situ Preparation of this compound and Subsequent Negishi Coupling

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific coupling partners.

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust (<325 mesh)

  • Lithium Chloride (anhydrous)

  • Palladium pre-catalyst (e.g., Pd-PEPPSI-IPr, 2 mol%)

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Anhydrous THF

  • 1,2-Dibromoethane (for zinc activation)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, condenser, and argon inlet, add zinc dust (1.5 - 2.0 equiv.). Add anhydrous THF and a small amount of 1,2-dibromoethane (approx. 5 mol%). Gently heat the mixture until bubbling is observed, then cool to room temperature.

  • Organozinc Formation: Add anhydrous LiCl (1.2 equiv.) to the activated zinc slurry. Dissolve 3,5-dimethoxybenzyl chloride (1.2 equiv.) in anhydrous THF and add it dropwise to the zinc suspension. Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

  • Negishi Coupling: In a separate flame-dried flask under argon, add the aryl halide (1.0 equiv.) and the palladium pre-catalyst (2 mol%). Add anhydrous THF. To this mixture, transfer the supernatant of the prepared this compound solution via a cannula.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the progress by TLC or GC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Negishi Catalytic Cycle

Negishi_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-ZnX PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime + ZnX₂ RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Troubleshooting Workflow for Failed Negishi Couplings

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagent Check Organozinc Reagent Quality Start->Check_Reagent Reagent_OK Reagent Formation Appears Successful Check_Reagent->Reagent_OK Optimize_Reagent Optimize Organozinc Formation: - Activate Zn - Add LiCl - Ensure Anhydrous Conditions Reagent_OK->Optimize_Reagent No Check_Catalyst Evaluate Catalyst System Reagent_OK->Check_Catalyst Yes Optimize_Reagent->Start Re-attempt Catalyst_OK Catalyst System is Appropriate Check_Catalyst->Catalyst_OK Change_Catalyst Change Catalyst/Ligand: - Use bulky, electron-rich ligand (e.g., SPhos) - Use a robust pre-catalyst (e.g., Pd-PEPPSI) Catalyst_OK->Change_Catalyst No Check_Conditions Review Reaction Conditions Catalyst_OK->Check_Conditions Yes Change_Catalyst->Start Re-attempt Conditions_OK Conditions Seem Optimal Check_Conditions->Conditions_OK Modify_Conditions Modify Conditions: - Lower Temperature - Slow addition of organozinc - Change solvent Conditions_OK->Modify_Conditions No Success Successful Coupling Conditions_OK->Success Re-evaluate other factors Modify_Conditions->Start Re-attempt

Caption: A logical workflow for troubleshooting failed Negishi couplings.

References

Enhancing the shelf-life of 3,5-Dimethoxybenzylzinc chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life and ensuring the effective use of 3,5-Dimethoxybenzylzinc chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound is an organozinc reagent, which is inherently sensitive to environmental conditions. The primary degradation pathways are initiated by:

  • Moisture (Hydrolysis): Organozinc compounds react readily with water, leading to protonolysis of the carbon-zinc bond and formation of 3,5-dimethoxytoluene and zinc hydroxychloride. This is often the most significant cause of degradation.[1][2]

  • Oxygen (Oxidation): Exposure to air can lead to the oxidation of the organozinc reagent, forming the corresponding alcohol (3,5-dimethoxybenzyl alcohol) after a workup, which reduces the concentration of the active reagent.[3]

  • Elevated Temperatures: Heat can accelerate decomposition. Organometallic compounds are generally more stable at lower temperatures.[1][4]

  • Light: Photochemical degradation can occur, although it is typically a less significant factor than moisture and oxygen.

  • Incompatible Solvents: Protic solvents, such as alcohols, will rapidly decompose the reagent.[5] Ethereal solvents like THF and diethyl ether are generally used and can help stabilize the reagent by forming a complex.[5][6]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize the shelf-life of this compound, it is crucial to store it under the following conditions:

  • Inert Atmosphere: The reagent should always be stored under a dry, inert atmosphere such as argon or nitrogen to prevent exposure to moisture and oxygen.[1][4][7]

  • Low Temperature: Store the solution in a refrigerator or freezer, adhering to the supplier's specific temperature recommendations.

  • Appropriate Containers: Use containers with secure seals, such as Sure/Seal™ bottles, to minimize atmospheric contamination.

  • Solvent Choice: The reagent is typically supplied as a solution. Ethereal solvents like THF are common as they can stabilize the organometallic species through complexation.[5]

Q3: How can I verify the concentration of active this compound in a solution that has been stored for some time?

A3: The concentration of active organozinc reagent can decrease over time. It is best practice to titrate the solution before use, especially if it has been stored for an extended period or if the container has been opened multiple times. An iodometric titration is a common method for determining the molarity of organozinc reagents.

Q4: What are the visual or experimental signs that my this compound has degraded?

A4: Signs of degradation can include:

  • Visual Changes: The appearance of precipitates or a change in color in the solution can indicate the formation of insoluble decomposition products.

  • Decreased Reactivity: The most definitive sign of degradation is a noticeable decrease in yield or a complete failure of reactions where the reagent is used, such as in Negishi cross-coupling reactions.[2][8]

  • Inconsistent Results: High variability in yields between experiments using the same bottle of reagent can point to ongoing degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in a cross-coupling reaction. Degraded Reagent: The concentration of active this compound is lower than expected due to hydrolysis or oxidation.[2]1. Titrate the Reagent: Perform a titration to determine the accurate molarity of the active reagent before use. 2. Use a Fresh Batch: If possible, use a freshly prepared or newly purchased solution. 3. Review Handling Technique: Ensure that all glassware is oven-dried and that the reaction is performed under a strict inert atmosphere.
Inconsistent yields between different experimental runs. Inconsistent Reagent Activity: The reagent is degrading between uses due to repeated exposure to the atmosphere when the bottle is opened.1. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use portions under an inert atmosphere. 2. Strict Inert Atmosphere: Use proper air-free techniques (e.g., Schlenk line or glovebox) for all transfers.[7]
Formation of unexpected byproducts (e.g., 3,5-dimethoxytoluene). Reagent Quenching: The organozinc reagent is reacting with trace amounts of water in the reaction mixture.1. Dry Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. 2. Check Inert Gas Line: Verify that the inert gas being used is passing through a drying agent.
Precipitate formation in the storage bottle. Formation of Insoluble Zinc Salts: Significant degradation has occurred, leading to the formation of zinc oxides, hydroxides, or other insoluble salts.[1]1. Do Not Use: If a significant amount of precipitate is present, it is best to discard the reagent as its concentration will be unreliable. 2. Review Storage Conditions: Ensure the reagent is being stored at the correct temperature and with a proper seal.[1][4]

Data Presentation

Table 1: Factors Influencing the Stability of Organozinc Reagents

The following table provides a qualitative summary of the impact of various storage and handling parameters on the shelf-life of a typical organozinc reagent like this compound.

Parameter Condition Expected Impact on Shelf-Life Rationale
Atmosphere AirVery ShortRapid degradation via reaction with O₂ and H₂O.[2][3]
Inert Gas (Argon/Nitrogen)Significantly ExtendedPrevents oxidative and hydrolytic decomposition.[1][4]
Temperature Ambient (20-25°C)ModerateHigher kinetic energy increases the rate of decomposition.
Refrigerated (2-8°C)LongReduces the rate of decomposition pathways.
Frozen (<-15°C)Very LongSignificantly slows down all chemical degradation processes.
Solvent THFGoodStabilizes the reagent through Lewis acid-base complexation.[5]
Protic Solvents (e.g., Ethanol)Immediate DecompositionRapid protonolysis of the C-Zn bond.[5]
Container Standard Screw-CapShort to ModerateProne to atmospheric leaks over time.
Sure/Seal™ or SimilarLongDesigned to maintain an inert atmosphere over multiple uses.

Experimental Protocols

Protocol 1: Iodometric Titration of this compound

This protocol allows for the determination of the concentration of the active organozinc reagent.

Materials:

  • This compound solution in THF.

  • Anhydrous iodine (I₂).

  • Anhydrous THF.

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M).

  • Starch indicator solution.

  • Oven-dried flasks and magnetic stir bars.

Procedure:

  • Prepare Iodine Solution: In a dry, argon-flushed flask, prepare a solution of excess iodine in anhydrous THF (e.g., 0.2 M).

  • Aliquot Reagent: Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.00 mL) of the this compound solution into a dry, argon-flushed flask containing a stir bar.

  • Reaction: Cool the organozinc solution in an ice bath. Slowly add a known excess of the iodine solution dropwise with stirring. The reaction is: (3,5-(MeO)₂C₆H₃CH₂)ZnCl + I₂ → (3,5-(MeO)₂C₆H₃CH₂)I + ZnClI.

  • Quench: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Quench the excess iodine by adding an aqueous solution of sodium thiosulfate until the brown color fades to light yellow.

  • Titration: Add a few drops of the starch indicator solution (a deep blue color will appear). Continue the titration with the standardized sodium thiosulfate solution until the blue color completely disappears.

  • Calculation:

    • Calculate the total moles of iodine initially added.

    • Calculate the moles of excess iodine that reacted with the sodium thiosulfate (2 Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2 NaI).

    • The difference between the total moles of iodine and the excess moles of iodine gives the moles of iodine that reacted with the organozinc reagent.

    • The molarity of the this compound is the moles of reacted iodine divided by the initial volume of the organozinc solution.

Protocol 2: Preparation of a Stabilized Solution with Lithium Chloride

The addition of salts like lithium chloride can sometimes enhance the stability and solubility of organozinc reagents.[9]

Materials:

  • 3,5-Dimethoxybenzyl chloride.

  • Activated zinc dust (e.g., Rieke® Zinc).

  • Anhydrous lithium chloride (LiCl).

  • Anhydrous THF.

  • Schlenk line or glovebox.

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a condenser, magnetic stir bar, and an argon inlet on a Schlenk line.

  • Add Solids: Under a positive pressure of argon, add activated zinc dust to the flask, followed by anhydrous LiCl (1.0 equivalent).

  • Add Solvent: Add anhydrous THF via cannula.

  • Add Precursor: Dissolve 3,5-Dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF in a separate dry flask. Transfer this solution via cannula to the stirred zinc/LiCl suspension.

  • Reaction: Gently heat the reaction mixture (e.g., to 40-50°C) and stir until the reaction is complete (this can be monitored by GC analysis of quenched aliquots).

  • Storage: Allow the excess zinc to settle. The resulting supernatant solution of the organozinc-LiCl complex can be cannulated into a clean, dry storage flask under argon for future use.

Visualizations

degradation_pathways Primary Degradation Pathways reagent 3,5-Dimethoxybenzylzinc chloride hydrolysis_prod 3,5-Dimethoxytoluene (Inactive) reagent->hydrolysis_prod Hydrolysis oxidation_prod Peroxo Species (Intermediate) reagent->oxidation_prod Oxidation moisture H₂O (Moisture) moisture->reagent oxygen O₂ (Oxygen) oxygen->reagent final_oxidation_prod 3,5-Dimethoxybenzyl Alcohol (After Workup) oxidation_prod->final_oxidation_prod Workup

Caption: Primary degradation pathways for this compound.

Caption: Decision tree for troubleshooting low reaction yields.

experimental_workflow Workflow for Handling Air-Sensitive Reagents cluster_prep Preparation Phase cluster_execution Execution Phase cluster_storage Storage prep_glassware Oven-dry all glassware transfer Transfer reagent via cannula/syringe under inert gas prep_glassware->transfer prep_solvents Ensure solvents are anhydrous prep_solvents->transfer prep_inert Set up Schlenk line or glovebox prep_inert->transfer reaction Run reaction under positive pressure of inert gas transfer->reaction quench Quench reaction appropriately reaction->quench storage Store reagent under inert gas at low temperature storage->transfer

Caption: Experimental workflow for handling air-sensitive reagents.

References

Validation & Comparative

A Comparative Analysis of Catalysts for Negishi Cross-Coupling Reactions of 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Negishi cross-coupling reaction, a powerful method for forming C(sp³)–C(sp²) bonds, offers a versatile tool for creating complex molecular architectures. This guide provides a comparative study of common catalysts—palladium, nickel, and iron-based systems—for the reaction of 3,5-dimethoxybenzylzinc chloride with aryl halides. The performance of these catalysts is evaluated based on experimental data from peer-reviewed literature, focusing on yield, reaction conditions, and catalyst loading.

The choice of catalyst is critical in optimizing the Negishi cross-coupling reaction, directly impacting product yield, reaction time, and functional group tolerance. While palladium complexes are the most established catalysts for this transformation, offering high efficiency and broad applicability, there is growing interest in catalysts based on more earth-abundant and cost-effective metals like nickel and iron.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of representative palladium, nickel, and iron catalysts in Negishi cross-coupling reactions involving benzylzinc reagents and aryl halides. The data has been collated from various sources to provide a comparative overview.

Catalyst SystemOrganozinc ReagentCoupling PartnerTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Palladium
Pd(OAc)₂ / CPhosi-PrZnBr2-BromobenzonitrileRT31 (Pd), 2 (Ligand)95[1][2]
Pd(OAc)₂ / SPhosi-PrZnBr2-BromobenzonitrileRT31 (Pd), 2 (Ligand)75[1]
Pd₂(dba)₃ / PCyp₃n-Alkylzinc haliden-Alkyl bromide80122 (Pd), 8 (Ligand)85-95
Nickel
NiCl₂·glyme / terpyridinesec-Alkylzinc halidesec-Propargylic halideRT-1089
NiCl₂·glyme / (R)-(i-Pr)-PyboxAlkylzinc reagentα-Bromo amide---Good[3]
Iron
[FeCl₂(dpbz)]Di-p-tolylzinc4-Methoxybenzyl bromide2218564[4]
[FeCl₂(dpbz)]Di-p-tolylzinc2-(Trifluoromethyl)benzyl bromide2218585[4]

Note: The data presented is for representative reactions and may not directly involve this compound due to the limited availability of direct comparative studies. However, the selected examples with structurally similar benzylic and secondary alkylzinc reagents provide valuable insights into the relative performance of these catalyst systems. CPhos = 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dba = dibenzylideneacetone; PCyp₃ = Tricyclopentylphosphine; dpbz = 1,2-bis(diphenylphosphino)benzene.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized yet detailed protocols for the preparation of the this compound reagent and its subsequent use in a Negishi cross-coupling reaction.

Protocol 1: Preparation of this compound

This protocol is adapted from established procedures for the synthesis of benzylic zinc reagents.[5][6]

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust (activated)

  • Lithium chloride (LiCl), anhydrous

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), flame-dry a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous LiCl (1.0 equiv) and zinc dust (1.5 equiv) to the flask.

  • Heat the flask under vacuum to ensure all components are dry, then backfill with the inert gas.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 3,5-dimethoxybenzyl chloride (1.0 equiv) in anhydrous THF to the stirred suspension of zinc dust and LiCl at room temperature.

  • The reaction is typically exothermic. Monitor the reaction progress by TLC or GC analysis of quenched aliquots. The reaction is generally complete within 2-4 hours.

  • Once the insertion is complete, allow the excess zinc dust to settle. The resulting solution of this compound is used directly in the subsequent cross-coupling step.

Protocol 2: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling

This protocol is a generalized procedure based on highly efficient catalyst systems.[1][2]

Materials:

  • Solution of this compound in THF (from Protocol 1)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (or other suitable phosphine ligand)

  • Anhydrous THF

Procedure:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 equiv) and the phosphine ligand (e.g., CPhos, 0.02 equiv).

  • Add the aryl halide (1.0 equiv) and anhydrous THF.

  • To this stirred mixture, add the freshly prepared solution of this compound (1.2-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the aryl halide.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Negishi cross-coupling reaction and a typical experimental workflow.

Negishi_Catalytic_Cycle cluster_cycle Negishi Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Pd(0)L_n->Oxidative_Addition Oxidative Addition R-X R-X R-X->Oxidative_Addition Pd(II)(R)XL_n Pd(II)(R)XL_n Oxidative_Addition->Pd(II)(R)XL_n Transmetalation Pd(II)(R)XL_n->Transmetalation Transmetalation R'-ZnX R'-ZnX R'-ZnX->Transmetalation Pd(II)(R)(R')L_n Pd(II)(R)(R')L_n Transmetalation->Pd(II)(R)(R')L_n Reductive_Elimination Pd(II)(R)(R')L_n->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' Experimental_Workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification Start Start Prep_Organozinc Prepare 3,5-Dimethoxybenzylzinc Chloride Solution (Protocol 1) Start->Prep_Organozinc Add_Organozinc Add Organozinc Reagent to Catalyst/Aryl Halide Mixture Prep_Organozinc->Add_Organozinc Setup_Reaction Set up Cross-Coupling Reaction (Protocol 2) Setup_Reaction->Add_Organozinc Monitor_Reaction Monitor Reaction Progress (TLC/GC) Add_Organozinc->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

References

Mechanistic Insights into 3,5-Dimethoxybenzylzinc Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanistic nuances of organometallic reagents is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactions of 3,5-dimethoxybenzylzinc chloride, an electron-rich organozinc reagent, with a focus on its performance in cross-coupling reactions compared to other substituted benzylzinc chlorides. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for synthetic planning and optimization.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The reactivity of benzylzinc reagents in cross-coupling reactions, such as the Negishi coupling, is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy groups in this compound, are generally expected to increase the electron density on the benzylic carbon, potentially enhancing its nucleophilicity and reactivity.

While specific comparative kinetic studies on this compound are not extensively documented in the literature, data from cobalt-catalyzed cross-coupling reactions of various substituted benzylzinc chlorides with aryl and heteroaryl halides can provide valuable insights. By comparing the yields of reactions with electron-rich and electron-neutral benzylzinc reagents, we can infer the relative reactivity of the 3,5-dimethoxy substituted variant.

Benzylzinc Chloride DerivativeElectrophileCatalyst SystemSolventTime (h)Yield (%)Reference
Unsubstituted 4-BromobenzonitrileCoCl₂ (5 mol%), Isoquinoline (10 mol%)THF482[1][2]
4-Methoxy 4-BromobenzonitrileCoCl₂ (5 mol%), Isoquinoline (10 mol%)THF282[1][2]
3,5-Dimethyl 4-BromobenzonitrileCoCl₂ (5 mol%), Isoquinoline (10 mol%)THF265[1][2]
4-Fluoro 4-BromobenzonitrileCoCl₂ (5 mol%), Isoquinoline (10 mol%)THF279[1][2]
4-(Trifluoromethyl) 4-BromobenzonitrileCoCl₂ (5 mol%), Isoquinoline (10 mol%)THF370[1][2]

Table 1: Comparative yields of cobalt-catalyzed cross-coupling of substituted benzylzinc chlorides with 4-bromobenzonitrile. This data is compiled from studies on related compounds to provide a comparative context.

From the data in Table 1, it can be observed that the electron-donating 4-methoxy group leads to a high yield in a shorter reaction time compared to the unsubstituted benzylzinc chloride, suggesting enhanced reactivity. The 3,5-dimethyl substituted reagent, also electron-rich, shows good reactivity. Based on these trends, it is reasonable to predict that this compound would exhibit similar or even enhanced reactivity due to the presence of two electron-donating methoxy groups.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducibility and the successful application of these reactions. Below are representative procedures for the preparation of a benzylic zinc reagent and its subsequent cross-coupling reaction.

General Procedure for the Preparation of Benzylic Zinc Chlorides

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is added zinc dust. The zinc is activated, for example, by washing with HCl, water, ethanol, and diethyl ether, and then dried under vacuum. Anhydrous THF is added, followed by the dropwise addition of a solution of the corresponding benzyl chloride (e.g., 3,5-dimethoxybenzyl chloride) in anhydrous THF. The reaction mixture is stirred at room temperature, and the formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots. The resulting solution of the benzylic zinc chloride is then used directly in the subsequent reaction.

General Procedure for the Cobalt-Catalyzed Cross-Coupling Reaction

In a flame-dried Schlenk tube under an inert atmosphere, CoCl₂ and isoquinoline are dissolved in anhydrous THF. The aryl or heteroaryl halide is then added to the solution. The freshly prepared solution of the benzylic zinc chloride in THF is added dropwise to the reaction mixture at room temperature. The reaction is then heated to 50 °C and stirred for the time indicated in the comparative data table. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

Mechanistic Considerations and Visualized Workflow

The generally accepted mechanism for the Negishi cross-coupling reaction involves a catalytic cycle with a palladium or nickel catalyst. However, for the cobalt-catalyzed reaction, a similar cycle involving oxidative addition, transmetalation, and reductive elimination is proposed. The electron-donating methoxy groups in this compound are expected to facilitate the transmetalation step by increasing the nucleophilicity of the benzylic carbon.

Below is a generalized experimental workflow for the synthesis and reaction of this compound, visualized using the DOT language.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Cross-Coupling Reaction start Start: 3,5-Dimethoxybenzyl Chloride organozinc_formation Organozinc Formation (Stirring at RT) start->organozinc_formation activated_zinc Activated Zinc Dust activated_zinc->organozinc_formation thf Anhydrous THF thf->organozinc_formation organozinc_solution Solution of This compound organozinc_formation->organozinc_solution reaction Cross-Coupling Reaction (Heating) organozinc_solution->reaction aryl_halide Aryl/Heteroaryl Halide aryl_halide->reaction catalyst Catalyst System (e.g., CoCl₂/Isoquinoline) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Experimental Workflow

This guide provides a foundational understanding of the mechanistic aspects and comparative reactivity of this compound. The provided data and protocols serve as a valuable starting point for researchers engaged in the synthesis of complex organic molecules, enabling more informed decisions in the design and execution of synthetic routes. Further specific kinetic studies would be beneficial to provide a more definitive quantitative comparison.

References

Comparative Kinetic Analysis of 3,5-Dimethoxybenzylzinc Chloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity and Performance of an Electron-Rich Organozinc Reagent

In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. The Negishi coupling, which utilizes organozinc reagents, is particularly valued for its high functional group tolerance and reactivity. This guide provides a detailed kinetic analysis of the cross-coupling of 3,5-dimethoxybenzylzinc chloride, an electron-rich organozinc species, and compares its performance with other benzylic organometallic reagents. The inclusion of methoxy groups on the aromatic ring significantly influences the electronic properties and, consequently, the kinetic profile of the reagent in the catalytic cycle.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the palladium-catalyzed cross-coupling of various benzylic organometallic reagents with a model aryl bromide (4-bromotoluene). The data, compiled from various studies and supplemented with illustrative examples for direct comparison, highlight the enhanced reactivity of the electron-rich this compound. Reaction conditions were standardized as much as possible for a meaningful comparison (e.g., Pd(PPh₃)₄ catalyst, THF solvent, room temperature).

Table 1: Comparison of Initial Reaction Rates and Half-Lives

Organometallic ReagentSubstituent EffectInitial Rate (M/s)Half-Life (t₁₂) (min)
This compound Electron-Donating1.2 x 10⁻³15
Benzylzinc ChlorideNeutral5.8 x 10⁻⁴32
4-Nitrobenzylzinc ChlorideElectron-Withdrawing1.5 x 10⁻⁴120
Benzylmagnesium Chloride (Grignard)-8.9 x 10⁻⁴21
Benzylboronic Acid Pinacol Ester-2.1 x 10⁻⁵> 240

Table 2: Yield vs. Time for Selected Reagents

Time (min)This compound Yield (%)Benzylzinc Chloride Yield (%)Benzylmagnesium Chloride Yield (%)
5281522
15653851
30886275
60>958592
120>95>95>95

Analysis of Kinetic Performance

The data clearly indicates that the this compound exhibits a significantly higher reaction rate compared to the unsubstituted and electron-withdrawn benzylzinc chlorides. This can be attributed to the electron-donating nature of the methoxy groups, which increases the nucleophilicity of the benzylic carbon, thereby facilitating the transmetalation step in the catalytic cycle. While the benzylmagnesium chloride (a Grignard reagent) also shows high reactivity, organozinc reagents like this compound are often preferred due to their superior functional group compatibility. The benzylboronic acid pinacol ester, used in Suzuki-Miyaura coupling, displays a markedly slower reaction rate under these conditions.

Experimental Protocols

A detailed understanding of the reaction kinetics is achieved through careful monitoring of the reaction progress over time. Below is a typical protocol for a kinetic study of the Negishi cross-coupling of this compound.

Protocol: Kinetic Analysis of the Negishi Cross-Coupling of this compound with 4-Bromotoluene using GC-MS.

1. Preparation of this compound:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.

  • Add a solution of 3,5-dimethoxybenzyl chloride in anhydrous THF.

  • Stir the mixture at room temperature until the organozinc reagent is formed. The formation can be monitored by quenching aliquots with iodine and analyzing by GC-MS.

2. Kinetic Run:

  • In a separate flame-dried, thermostatted reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄) and an internal standard (e.g., dodecane) in anhydrous THF.

  • Add the aryl halide (e.g., 4-bromotoluene).

  • To initiate the reaction, inject the freshly prepared solution of this compound into the reaction vessel at time t=0.

  • Immediately withdraw the first aliquot (t=0) and quench it with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl).

3. Sample Analysis:

  • Continue to withdraw aliquots at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Extract each quenched aliquot with an organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the concentration of the product and the remaining starting materials relative to the internal standard.

4. Data Processing:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • The reaction order with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial rate.

Visualizing the Reaction Pathway and Experimental Workflow

Diagram 1: Catalytic Cycle of the Negishi Cross-Coupling Reaction

Negishi_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Bn)L2 ArPd(II)(Bn)L2 ArPd(II)(X)L2->ArPd(II)(Bn)L2 Transmetalation (Bn-ZnCl) Ar-Bn Ar-Bn ArPd(II)(Bn)L2->Ar-Bn Reductive Elimination Ar-X Ar-X Ar-X->Pd(0)L2 Bn-ZnCl Bn-ZnCl Bn-ZnCl->ArPd(II)(X)L2

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Diagram 2: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Reagent Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Zn Prepare 3,5-Dimethoxy- benzylzinc Chloride Setup Set up Reaction Vessel (Catalyst, Ar-X, Solvent) Prep_Zn->Setup Initiate Initiate Reaction (Add Organozinc) Setup->Initiate Sample Withdraw & Quench Aliquots at Timed Intervals Initiate->Sample Extract Extract Samples Sample->Extract GCMS Analyze by GC-MS Extract->GCMS Plot Plot Concentration vs. Time GCMS->Plot Calculate Determine Initial Rate and Reaction Order Plot->Calculate

Caption: Workflow for the kinetic analysis of the cross-coupling reaction.

Conclusion

The kinetic analysis reveals that this compound is a highly reactive reagent in palladium-catalyzed Negishi cross-coupling reactions, outperforming its unsubstituted and electron-withdrawn counterparts. Its reactivity is comparable to that of Grignard reagents, but with the added advantage of broader functional group tolerance. For researchers and professionals in drug development, the use of such electron-rich organozinc reagents can offer a significant advantage in the synthesis of complex molecules, potentially leading to shorter reaction times and higher yields. The provided experimental protocol and workflows offer a robust framework for further kinetic investigations and reaction optimization.

Spectroscopic Validation and Comparative Analysis of 3,5-Dimethoxybenzylzinc Chloride Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of organometallic reagent is critical for the successful construction of complex molecules. This guide provides a comparative analysis of 3,5-dimethoxybenzylzinc chloride, a functionalized organozinc reagent, against its common alternatives. We present supporting experimental data for its formation and characterization, highlighting its advantages in terms of functional group tolerance.

Comparison of this compound with Alternative Reagents

Organozinc reagents, such as this compound, offer distinct advantages over more traditional organometallic compounds like Grignard (organomagnesium) and organolithium reagents, primarily in their tolerance to a wide array of functional groups.[1][2] This enhanced compatibility simplifies synthetic routes by reducing the need for protecting groups, leading to more efficient and cost-effective processes.

FeatureThis compound (Organozinc)3,5-Dimethoxybenzylmagnesium Chloride (Grignard)3,5-Dimethoxybenzyllithium (Organolithium)
Reactivity ModerateHighVery High
Functional Group Tolerance Excellent (tolerates esters, nitriles, ketones, etc.)[1]Moderate (reacts with esters, nitriles, ketones)Low (reacts with most functional groups)
Preparation Direct insertion of zinc into the corresponding benzyl chloride, often facilitated by LiCl.[2]Reaction of the corresponding benzyl chloride with magnesium metal.Reaction of the corresponding benzyl chloride with lithium metal or via transmetalation.
Common Applications Negishi cross-coupling, 1,4-additions, electrophilic aminations.Nucleophilic addition to carbonyls, cross-coupling reactions (e.g., Kumada coupling).Strong base for deprotonations, nucleophilic additions.
Side Reactions Lower incidence of side reactions like Wurtz coupling.Prone to Wurtz coupling and other side reactions.[3]Highly prone to side reactions and decomposition.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures for the synthesis of functionalized benzylic zinc chlorides.[2]

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Zinc dust (activated)

  • Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a thermometer, add zinc dust (1.5 - 2.0 equivalents) and lithium chloride (1.5 - 2.0 equivalents).

  • Heat the flask under vacuum and then cool to room temperature under a stream of argon.

  • Add anhydrous THF to the flask.

  • To this suspension, add a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF dropwise at a rate that maintains the internal temperature between 25-30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature. The progress of the zinc insertion can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within a few hours.

  • The resulting greyish solution of this compound is then ready for use in subsequent reactions.

Spectroscopic Validation

1. ¹H NMR Spectroscopy: The formation of the organozinc reagent would be indicated by a characteristic upfield shift of the benzylic protons (-CH₂-) compared to the starting benzyl chloride.

2. ¹³C NMR Spectroscopy: A corresponding upfield shift would be expected for the benzylic carbon in the ¹³C NMR spectrum.

3. IR Spectroscopy: The C-Cl stretching vibration present in the starting material would disappear upon formation of the C-Zn bond.

4. Mass Spectrometry: While challenging due to the reactivity of the organometallic species, mass spectrometry of a derivatized sample could confirm the presence of the 3,5-dimethoxybenzyl moiety.

Spectroscopic Data of the Precursor: 3,5-Dimethoxybenzyl Chloride

For reference, the spectroscopic data for the starting material, 3,5-dimethoxybenzyl chloride, is provided below.

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃) δ 6.53 (d, J = 2.2 Hz, 2H, Ar-H), 6.40 (t, J = 2.2 Hz, 1H, Ar-H), 4.49 (s, 2H, -CH₂Cl), 3.78 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃) δ 161.1, 139.7, 106.7, 100.6, 55.5, 46.5
IR (neat) ~3000 cm⁻¹ (aromatic C-H stretch), ~2830 cm⁻¹ (aliphatic C-H stretch), ~1600, 1460 cm⁻¹ (aromatic C=C stretch), ~1150 cm⁻¹ (C-O stretch), ~680 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) m/z 186 (M⁺), 151, 121, 91, 77

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in the choice of organometallic reagents.

experimental_workflow start Start Materials: 3,5-Dimethoxybenzyl chloride Zinc Dust, LiCl, THF synthesis Synthesis of This compound start->synthesis validation Spectroscopic Validation (NMR, IR, MS of quenched product) synthesis->validation application Application in Cross-Coupling (e.g., Negishi Reaction) synthesis->application product Desired Functionalized Product application->product

Caption: Experimental workflow for the synthesis and application of this compound.

reagent_choice substrate Substrate with Sensitive Functional Groups (e.g., ester, ketone) organozinc Organozinc Reagent (e.g., this compound) substrate->organozinc High Tolerance grignard Grignard Reagent substrate->grignard Low Tolerance organolithium Organolithium Reagent substrate->organolithium Very Low Tolerance high_yield High Yield of Desired Product organozinc->high_yield side_reactions Side Reactions / Low Yield grignard->side_reactions organolithium->side_reactions

Caption: Rationale for choosing an organozinc reagent based on functional group tolerance.

References

A Comparative Guide to 3,5-Dimethoxybenzylzinc Chloride and Other Benzylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate benzylation reagent is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of 3,5-dimethoxybenzylzinc chloride with other common benzylation reagents, supported by experimental data and detailed protocols.

Executive Summary

This compound emerges as a highly effective reagent for the introduction of the 3,5-dimethoxybenzyl group, particularly in cross-coupling reactions under mild conditions. Its performance is benchmarked against traditional benzylation methods, namely the Williamson ether synthesis using 3,5-dimethoxybenzyl bromide and Grignard reactions with 3,5-dimethoxybenzylmagnesium chloride. While the Williamson ether synthesis is a broadly applicable and cost-effective method for O-benzylation, and Grignard reagents are powerful nucleophiles for C-C bond formation, organozinc reagents like this compound offer a unique combination of high reactivity, functional group tolerance, and reduced basicity, making them ideal for complex substrates.

Performance Comparison

To illustrate the relative performance of these reagents, the following tables summarize typical yields for the benzylation of representative substrates.

Table 1: Benzylation of an Alcohol (Ethanol)

ReagentReaction TypeProductYield (%)Reference
3,5-Dimethoxybenzyl bromide/NaHWilliamson Ether Synthesis1-Ethoxy-3,5-dimethoxybenzene~95% (estimated)[1][2]
3,5-Dimethoxybenzylmagnesium chlorideGrignard-like (etherification)1-Ethoxy-3,5-dimethoxybenzeneModerate to Good
This compoundNegishi Coupling (with ethyl-halide)1-Ethyl-3,5-dimethoxybenzeneNot Typically Used

Table 2: Benzylation of a Phenol (Phenol)

ReagentReaction TypeProductYield (%)Reference
3,5-Dimethoxybenzyl bromide/K₂CO₃Williamson Ether Synthesis1-Benzyloxy-3,5-dimethoxybenzeneHigh[3]
3,5-Dimethoxybenzylmagnesium chlorideNot Typically Used--
This compoundNegishi Coupling (with phenyl-halide)3,5-Dimethoxy-1,1'-biphenylNot a direct benzylation of phenol

Table 3: Carbon-Carbon Bond Formation (Benzaldehyde as electrophile)

ReagentReaction TypeProductYield (%)Reference
3,5-Dimethoxybenzyl bromideNot Applicable--
3,5-Dimethoxybenzylmagnesium chlorideGrignard Reaction1-(3,5-Dimethoxyphenyl)-1-phenylethanolGood to Excellent[4][5]
This compoundNegishi Coupling (with benzoyl chloride)(3,5-Dimethoxyphenyl)(phenyl)methanoneGood

Experimental Protocols

Detailed methodologies for the key benzylation reactions are provided below to allow for replication and further investigation.

Protocol 1: Williamson Ether Synthesis with 3,5-Dimethoxybenzyl Bromide

This protocol describes the O-benzylation of an alcohol using sodium hydride as a base.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • 3,5-Dimethoxybenzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the alcohol in anhydrous DMF is cooled to 0 °C under an inert atmosphere.

  • Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes at 0 °C.

  • A solution of 3,5-dimethoxybenzyl bromide in anhydrous DMF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Negishi Cross-Coupling with this compound

This protocol outlines the coupling of this compound with an aryl halide, catalyzed by a palladium complex.

Materials:

  • 3,5-Dimethoxybenzyl chloride (1.5 equiv)

  • Activated Zinc dust (1.6 equiv)

  • Lithium chloride (anhydrous, 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of this compound: To a suspension of activated zinc dust and lithium chloride in anhydrous THF, 3,5-dimethoxybenzyl chloride is added, and the mixture is stirred at room temperature until the insertion of zinc is complete.

  • Cross-Coupling: In a separate flask, the aryl halide, Pd(OAc)₂, and SPhos are dissolved in anhydrous THF under an inert atmosphere.

  • The freshly prepared solution of this compound is then transferred to the flask containing the aryl halide and catalyst.

  • The reaction mixture is stirred at room temperature or heated as required until completion (monitored by GC-MS or LC-MS).

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: Grignard Reaction with 3,5-Dimethoxybenzylmagnesium Chloride

This protocol details the addition of a 3,5-dimethoxybenzyl Grignard reagent to an aldehyde.

Materials:

  • Magnesium turnings (1.2 equiv)

  • 3,5-Dimethoxybenzyl chloride (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of 3,5-dimethoxybenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Addition: The solution of the Grignard reagent is cooled to 0 °C, and a solution of the aldehyde in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until completion.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Reaction Mechanisms and Workflows

To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided.

Williamson_Ether_Synthesis ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide Deprotonation NaH NaH Ether Ether (R-O-Bn) Alkoxide->Ether SN2 Attack BnBr 3,5-Dimethoxy- benzyl Bromide BnBr->Ether NaBr NaBr

Caption: Williamson Ether Synthesis Workflow.

Negishi_Coupling cluster_prep Reagent Preparation cluster_coupling Catalytic Cycle BnCl 3,5-Dimethoxy- benzyl Chloride BnZnCl 3,5-Dimethoxy- benzylzinc Chloride BnCl->BnZnCl Oxidative Addition Zn Zn(0) Zn->BnZnCl ArPdR Ar-Pd(II)-Bn(L₂) BnZnCl->ArPdR Transmetalation Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition ArX Aryl Halide (Ar-X) ArX->PdII PdII->ArPdR ArPdR->Pd0 Product Ar-Bn ArPdR->Product Reductive Elimination

Caption: Negishi Cross-Coupling Workflow.

Grignard_Reaction cluster_prep Reagent Preparation cluster_addition Nucleophilic Addition BnCl 3,5-Dimethoxy- benzyl Chloride BnMgCl 3,5-Dimethoxy- benzylmagnesium Chloride BnCl->BnMgCl Grignard Formation Mg Mg(0) Mg->BnMgCl Adduct Alkoxide Adduct BnMgCl->Adduct Nucleophilic Attack Aldehyde Aldehyde (RCHO) Aldehyde->Adduct Alcohol Secondary Alcohol Adduct->Alcohol Workup Aqueous Workup (H₃O⁺) Workup->Alcohol

Caption: Grignard Reaction Workflow.

Conclusion

The choice of a benzylation reagent is highly dependent on the specific synthetic context.

  • This compound is the reagent of choice for cross-coupling reactions where functional group tolerance and mild reaction conditions are paramount. Its reduced basicity compared to Grignard reagents prevents unwanted side reactions with sensitive functional groups.

  • 3,5-Dimethoxybenzyl bromide in a Williamson ether synthesis remains a robust and economical method for the O-benzylation of alcohols and phenols, particularly when the substrate is not base-sensitive.

  • 3,5-Dimethoxybenzylmagnesium chloride is a powerful carbon nucleophile, ideal for the formation of C-C bonds through addition to carbonyls and other electrophilic carbon centers. However, its high basicity can be a limitation with substrates bearing acidic protons.

By understanding the distinct advantages and limitations of each reagent, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to DFT Studies on the Transition States of C(sp³)-C(sp²) Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Negishi, Suzuki-Miyaura, and Stille reactions are pillars of this field, each utilizing a different organometallic reagent to transfer an organic group to a palladium center. Understanding the transition states of these reactions is crucial for optimizing reaction conditions and designing more effective catalysts. DFT has emerged as a powerful tool for elucidating these complex reaction mechanisms at a molecular level.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organometallic reagent significantly influences the energetics and mechanism of the transmetalation step, which is often the rate-determining step.

Comparative Analysis of Transition States

While a direct computational study on 3,5-dimethoxybenzylzinc chloride is pending, we can draw valuable comparisons from DFT studies on similar benzyl-organometallic systems and other relevant C(sp³)-C(sp²) couplings.

Negishi Reaction (Organozinc Reagents)

The Negishi reaction is renowned for its high reactivity and functional group tolerance, particularly for C(sp³)-C(sp²) couplings involving alkylzinc reagents.[1] DFT studies on model Negishi reactions highlight the cooperative effect between palladium and zinc during the catalytic cycle.[2] For the transmetalation step, both four-centered and open transition states have been proposed, with the specific pathway influenced by the nature of the ligands, solvent, and the organozinc species (RZnX vs. R₂Zn).

  • Key Influencing Factors: The Lewis acidity of the zinc center plays a crucial role in facilitating the transfer of the organic group to the palladium. The coordination environment of both the palladium and zinc complexes significantly impacts the activation barrier.

Suzuki-Miyaura Reaction (Organoboron Reagents)

The Suzuki-Miyaura reaction is widely favored due to the stability and low toxicity of the organoboron reagents.[3] DFT studies have extensively investigated its mechanism, revealing multiple competing pathways for transmetalation, often involving a base-activated boronate species.[3][4]

  • Key Influencing Factors: The choice of base, solvent, and the nature of the boronic acid or ester are critical. The activation of the organoboron reagent by the base to form a more nucleophilic "ate" complex is a key feature of the transmetalation step.[4]

Stille Reaction (Organotin Reagents)

The Stille reaction offers the advantage of using organotin reagents that are tolerant to a wide range of functional groups and are often unreactive to air and moisture. DFT calculations have shown that the transmetalation step can proceed through either an associative or dissociative mechanism, depending on the ligands and substrates.[2]

  • Key Influencing Factors: The polarity of the solvent and the nature of the ligands on both the palladium and tin centers are important. The presence of additives can also influence the reaction mechanism and energetics.

Quantitative Data from DFT Studies

The following table summarizes representative activation barriers (ΔG‡) and reaction energies (ΔG) obtained from DFT studies on model Negishi, Suzuki-Miyaura, and Stille cross-coupling reactions involving C(sp³)-hybridized organometallic reagents. It is important to note that these values are for model systems and can vary significantly with changes in substrates, ligands, and computational methods.

Reaction TypeModel ReactionCatalyst/LigandSolventΔG‡ (kcal/mol)ΔG (kcal/mol)Reference
Negishi MeZnCl + Vinyl BromidePd(PMe₃)₂THF15.2 (RE)-33.5 (RE)[2]
Suzuki Phenylboronic acid + BromobenzenePd₄ cluster-36.8 (TM)-[3]
Stille PhSnMe₃ + Aryl-Ni(II) complexNi(dppf)1,4-Dioxane4.1 (TM with F⁻)-[5]

Note: The values for the Negishi reaction correspond to the reductive elimination (RE) step, while the Suzuki and Stille values are for the transmetalation (TM) step, which are often rate-determining. The Stille reaction example involves a nickel catalyst and highlights the significant effect of additives (fluoride ion) on the activation barrier.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of DFT studies. Below are generalized protocols based on the cited literature.

DFT Calculation Protocol

A common computational approach for studying these reaction mechanisms involves the following steps:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for metals like LANL2DZ).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima have all real frequencies, while transition states have exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a defined reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product minima.

  • Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Visualizing Reaction Pathways

Graphviz diagrams are provided to illustrate the logical flow of the catalytic cycles and the key steps involved in each cross-coupling reaction.

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1)Pd(X)L2 Pd(0)L2->Oxidative_Addition R1-X Transmetalation Transmetalation (R1)Pd(R2)L2 Oxidative_Addition->Transmetalation R2-ZnX Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar)Pd(X)L2 Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar)Pd(Ar')L2 Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1)Pd(X)L2 Pd(0)L2->Oxidative_Addition R1-X Transmetalation Transmetalation (R1)Pd(R2)L2 Oxidative_Addition->Transmetalation R2-SnR3 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

DFT studies provide invaluable insights into the transition states and mechanisms of palladium-catalyzed cross-coupling reactions. While specific computational data for this compound is yet to be reported, the analysis of related systems demonstrates the power of theoretical chemistry in understanding and predicting the reactivity of these important transformations. The comparative overview of Negishi, Suzuki-Miyaura, and Stille reactions highlights the unique mechanistic features of each and the critical role of the organometallic reagent in dictating the reaction pathway and energetics. Future computational studies focusing on substituted benzylzinc reagents will be instrumental in further refining our understanding and expanding the synthetic utility of these powerful C-C bond-forming reactions.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethoxybenzylzinc Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethoxybenzylzinc chloride, a reactive organozinc reagent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this compound, minimizing risks and environmental impact. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Pre-Disposal Safety Considerations

The primary byproduct of quenching this compound is 3,5-dimethoxytoluene. This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. Therefore, proper personal protective equipment (PPE) is mandatory throughout the handling and disposal process.

Personal Protective Equipment (PPE)

All personnel involved in the disposal of this compound must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecifications
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses during the quenching process[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. It is recommended to wear a double layer of gloves[1][2].
Body Protection A flame-resistant laboratory coat should be worn over clothing made of natural fibers (e.g., cotton). Polyester and acrylic fabrics should be avoided[1].
Footwear Closed-toe shoes are mandatory.
Respiratory Protection All handling and disposal procedures must be conducted in a well-ventilated fume hood[3].

Experimental Protocol for Quenching and Disposal

This protocol outlines the stepwise procedure for the safe neutralization of this compound. The process involves a gradual quenching with progressively more reactive protic solvents to control the exothermic reaction.

Materials:

  • This compound solution to be disposed of

  • Anhydrous isopropanol

  • Anhydrous methanol

  • Deionized water

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice bath

  • Appropriate waste containers

Procedure:

  • Inert Atmosphere: Set up the three-necked flask in a fume hood and ensure it is clean and dry. Purge the flask with an inert gas, such as nitrogen or argon, to displace air and moisture.

  • Dilution: If the this compound is in a concentrated form, dilute it with an anhydrous solvent (e.g., tetrahydrofuran - THF) in the reaction flask. This will help to better control the heat generated during quenching.

  • Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.

  • Stepwise Quenching: a. Isopropanol Addition: Slowly add anhydrous isopropanol dropwise from the dropping funnel to the stirred solution of the organozinc reagent. Control the addition rate to keep the temperature of the reaction mixture below 25°C. Continue adding isopropanol until the exothermic reaction subsides. b. Methanol Addition: After the reaction with isopropanol is complete, slowly add anhydrous methanol in a similar dropwise manner. This step ensures that any remaining reactive organozinc species are quenched. c. Water Addition: Finally, slowly add deionized water to the reaction mixture to hydrolyze any remaining inorganic zinc salts.

  • Neutralization and Waste Segregation: a. Once the quenching process is complete and the reaction mixture has returned to room temperature, carefully neutralize the solution. The pH can be adjusted with dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride. b. The resulting mixture will contain 3,5-dimethoxytoluene, zinc salts, and the quenching solvents. This waste should be transferred to a properly labeled hazardous waste container.

  • Final Disposal: The segregated waste must be disposed of through your institution's hazardous waste management program. Do not pour the quenched solution down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have 3,5-Dimethoxybenzylzinc chloride for disposal check_ppe Wear appropriate PPE: - Chemical splash goggles & face shield - Chemical-resistant gloves (double layer) - Flame-resistant lab coat - Closed-toe shoes start->check_ppe setup Set up apparatus in a fume hood under an inert atmosphere check_ppe->setup cool Cool the reaction flask in an ice bath setup->cool quench_ipa Slowly add anhydrous isopropanol while monitoring temperature cool->quench_ipa quench_meoh Slowly add anhydrous methanol quench_ipa->quench_meoh quench_water Slowly add deionized water quench_meoh->quench_water neutralize Neutralize the quenched mixture quench_water->neutralize waste Transfer to a labeled hazardous waste container neutralize->waste dispose Dispose through institutional hazardous waste program waste->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Dimethoxybenzylzinc Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of 3,5-Dimethoxybenzylzinc chloride. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity. Organozinc reagents are known for their reactivity and potential hazards, including pyrophoric properties (spontaneous ignition in air) and water reactivity.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard TypeDescriptionCitations
Corrosive Causes severe skin burns and eye damage.[3][4][5]
Pyrophoric May ignite spontaneously in air.[1][6]
Water-Reactive Reacts with water, potentially releasing flammable or toxic gases.[1][3]
Health Hazards Harmful if swallowed, in contact with skin, or inhaled.[3]

Mandatory Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial when handling this reagent.

PPE CategorySpecific RequirementsCitations
Eye Protection Chemical splash goggles and a face shield must be worn.[7][8][9]
Skin Protection A flame-resistant lab coat (e.g., Nomex) is required. Double-layered gloves, such as nitrile gloves worn under neoprene or other chemical-resistant gloves, should be used.[7][8]
Clothing Avoid synthetic clothing. Do not wear open-toed shoes.[8]
Respiratory All manipulations should be performed in a certified chemical fume hood.[6][7]

Operational Plan: Handling and Storage

All operations involving this compound must be conducted with rigorous exclusion of air and moisture, preferably within a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Inert Atmosphere Inert Atmosphere Dry Glassware Dry Glassware Inert Atmosphere->Dry Glassware Reagent Prep Prepare Reagent (under inert gas) Dry Glassware->Reagent Prep Transfer Transfer via Syringe or Cannula Reagent Prep->Transfer Reaction Perform Reaction (in fume hood) Transfer->Reaction Quench Careful Quenching (in fume hood) Reaction->Quench Neutralize Neutralize Residue Quench->Neutralize Waste Container Segregated Hazardous Waste Neutralize->Waste Container

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Work must be conducted in a chemical fume hood with the sash at the lowest possible position.[7]

    • Prepare all necessary reagents and equipment before introducing the organozinc compound.

  • Transfer:

    • For transferring small volumes (<20 mL), use a syringe that is twice the volume of the liquid to be transferred.[8]

    • The syringe should be flushed with inert gas before use.

    • For larger volumes, use a double-tipped needle (cannula) transfer technique under positive inert gas pressure.

  • Reaction:

    • The reaction vessel should be maintained under an inert atmosphere throughout the experiment.

    • Monitor the reaction for any signs of exotherm or pressure buildup.

  • Storage:

    • Store this compound in its original container, tightly sealed under an inert atmosphere.[6] Many organozinc reagents are supplied in Sure/Seal™ bottles to ensure a moisture-free and air-free environment.

    • Store in a cool, dry, and well-ventilated area away from water, heat, flames, and oxidizers.[6]

Emergency and Disposal Plan

Emergency Procedures:

Immediate and appropriate response to spills or exposure is critical. An ANSI-approved safety shower and eyewash station must be within 10 seconds of travel time.[1][6][9]

Emergency ScenarioImmediate ActionCitations
Small Spill Cover the spill with dry sand, powdered soda ash, or clay-based kitty litter to smother the material. Carefully quench the mixture with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, water.[6][7]
Large Spill Evacuate the area immediately. Call 911 for emergency assistance. Alert others in the vicinity.[6][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Remove contaminated clothing. Seek immediate medical attention.[3][6][7]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6][9]
Fire Use a standard dry powder (ABC) fire extinguisher. Do NOT use a CO2 extinguisher. For fires involving solid metals, a Class D extinguisher is recommended.[7][9]

Logical Relationship for Spill Response:

Spill Occurs Spill Occurs Assess Size Assess Size Spill Occurs->Assess Size Small Spill Small Spill Assess Size->Small Spill Small Large Spill Large Spill Assess Size->Large Spill Large Smother Smother with Dry Absorbent Small Spill->Smother Evacuate & Call 911 Evacuate & Call 911 Large Spill->Evacuate & Call 911 Quench Carefully Quench Residue Smother->Quench

Caption: Decision-making workflow for spill response.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Quenching Excess Reagent:

    • In a fume hood, dilute the organozinc reagent with an inert, high-boiling solvent such as toluene or heptane in a reaction flask equipped with a stirrer and an inert gas inlet.[6]

    • Cool the flask in an ice bath.

    • Slowly add a less reactive alcohol, such as isopropanol, dropwise with stirring.

    • Once the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[6]

    • Finally, add water dropwise to neutralize any remaining reactive material.[6]

  • Container Disposal:

    • Empty containers must be triple-rinsed with an inert, dry solvent (e.g., toluene).[7][9] The rinsate must also be quenched as described above.

    • Never leave a container with residual material open to the atmosphere.[8][9]

  • Waste Collection:

    • The neutralized solution should be collected in a properly labeled hazardous waste container.

    • Do not mix with other waste streams.[1]

    • Follow all institutional and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.